Propargyl-PEG10-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-24(25)26/h1H,3-23H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHRCZLKCUZEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Propargyl-PEG10-acid: Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG10-acid, a versatile heterobifunctional linker crucial in modern bioconjugation and drug delivery systems. Its unique architecture, featuring a terminal alkyne group for "click" chemistry and a carboxylic acid for amine coupling, enables the precise and efficient linkage of diverse molecular entities.[1] This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of targeted therapeutics.
Core Concepts: Chemical Structure and Functionality
This compound is a polyethylene glycol (PEG) derivative characterized by a terminal propargyl group (a C≡CH triple bond) at one end and a carboxylic acid (-COOH) at the other, separated by a hydrophilic chain of ten ethylene glycol units.[2][3] This bifunctional nature allows for sequential or orthogonal conjugation strategies.
The terminal propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction enables the stable ligation of this compound to molecules containing an azide functional group, forming a stable triazole linkage.[2][4]
The carboxylic acid group can be activated to react with primary amine groups (-NH2) present in biomolecules like proteins, antibodies, and peptides. This reaction, typically facilitated by carbodiimide activators such as EDC or DCC, results in the formation of a stable amide bond.
The PEG10 spacer is a key component that imparts hydrophilicity, increasing the solubility of the conjugate in aqueous media. This property is particularly advantageous in biological systems, preventing aggregation and improving the pharmacokinetic profile of the final conjugate.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C24H44O12 | |
| Molecular Weight | 524.60 g/mol | |
| CAS Number | 2055022-18-7 | |
| Purity | >95% or 98% | |
| Appearance | White powder or solid | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C |
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Workflow: Antibody-Drug Conjugate (ADC) Synthesis
References
Propargyl-PEG10-acid: A Technical Guide to its Chemical Mechanism of Action and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG10-acid is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development. It is not a therapeutic agent with a pharmacological mechanism of action in the traditional sense. Instead, its "mechanism of action" is chemical, enabling the precise and efficient covalent linkage of two different molecular entities. This guide provides an in-depth overview of its chemical functionalities, applications, and the experimental protocols for its use.
The structure of this compound consists of three key components: a terminal propargyl group (an alkyne), a polyethylene glycol (PEG) spacer of ten ethylene glycol units, and a terminal carboxylic acid. This unique architecture allows for a two-step, orthogonal conjugation strategy. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1]
Core Chemical Mechanism of Action
The utility of this compound lies in its two distinct reactive termini, which can be addressed in a stepwise manner to conjugate a variety of molecules, such as proteins, peptides, small molecule drugs, or imaging agents.
-
Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amine groups (e.g., the side chain of lysine residues in a protein) to form a stable amide bond.[1] This reaction is typically facilitated by carbodiimide crosslinkers such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": The terminal propargyl group is a reactive alkyne that readily participates in CuAAC reactions with azide-functionalized molecules. This highly efficient and specific "click chemistry" reaction forms a stable triazole linkage.[1]
The logical workflow for a typical bioconjugation using this compound is depicted below.
Applications in Drug Development
The properties of this compound make it a valuable tool in several areas of drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, a linker connects a monoclonal antibody to a cytotoxic payload. The linker's properties are critical to the ADC's stability, pharmacokinetics, and therapeutic index. PEG linkers, like this compound, can enhance the solubility of hydrophobic payloads and improve the overall pharmacokinetic profile of the ADC.[3] The length of the PEG chain is a key parameter that must be optimized.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex. PEG linkers are widely used in PROTAC design to modulate solubility, cell permeability, and the spatial orientation of the two ligands. The optimal length of the PEG linker is highly dependent on the specific target and E3 ligase pair and must be determined empirically.
Data Presentation: Impact of PEG Linker Length
The length of the PEG chain in a linker like this compound is a critical design parameter. While specific data for a PEG10 linker is often embedded in proprietary drug development programs, the following tables summarize representative data from the literature comparing the effects of different PEG linker lengths on the properties of bioconjugates.
Table 1: Physicochemical Properties of Propargyl-PEGn-acid Linkers
| Property | Propargyl-PEG3-acid | Propargyl-PEG7-acid | Propargyl-PEG8-acid |
|---|---|---|---|
| Molecular Weight | 216.23 g/mol | ~400 g/mol (approx.) | ~444 g/mol (approx.) |
| Calculated Length | ~14 Å | ~28 Å | ~32 Å |
| Hydrophilicity | Moderate | High | Higher |
Note: Data for PEG7 and PEG8 are estimations based on available information for similar linkers.
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Half-Life | In Vivo Efficacy |
|---|---|---|---|
| Short (e.g., PEG4) | Generally higher potency (lower IC50) | Shorter | May be limited by rapid clearance |
| Medium (e.g., PEG8) | May have slightly reduced potency vs. short linkers | Increased | Often improved due to better PK |
| Long (e.g., PEG24) | Potency may be further reduced due to steric hindrance | Longest | Can be highly effective, especially with hydrophobic payloads |
Table 3: Influence of PEG Linker Length on PROTAC Performance
| PEG Linker Length | Ternary Complex Stability | Degradation Potency (DC50) | Cellular Permeability |
|---|---|---|---|
| Short (e.g., 2-4 units) | May be unstable due to steric hindrance | Often lower potency | Can be favorable |
| Medium (e.g., 6-8 units) | Can be optimal, balancing flexibility and proximity | Often highly potent | Generally good |
| Long (e.g., >12 units) | May be less stable due to high flexibility | Potency can decrease (hook effect) | Can be a challenge |
Experimental Protocols
The following are detailed, representative protocols for the two key reactions involving this compound.
Protocol 1: Amide Coupling to a Protein
This protocol describes the conjugation of the carboxylic acid terminus of this compound to primary amines on a protein.
Materials:
-
Protein solution (e.g., 1-10 mg/mL in a suitable buffer like PBS, pH 7.2-7.5)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Linker Activation:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or sulfo-NHS) relative to the linker.
-
Incubate the reaction for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution in Reaction Buffer. A 10- to 50-fold molar excess of the activated linker over the protein is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol describes the "click" reaction between the propargyl-functionalized protein from Protocol 1 and an azide-functionalized molecule (e.g., a small molecule drug).
Materials:
-
Propargyl-functionalized protein (from Protocol 1)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5)
Procedure:
-
Preparation of Reagents:
-
Prepare fresh stock solutions of CuSO4 (e.g., 10 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
In a reaction vessel, combine the propargyl-functionalized protein and the azide-functionalized molecule in the Reaction Buffer. The molar ratio will depend on the desired final product and the degree of labeling of the protein.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.
-
Add the copper-ligand complex to the protein-azide mixture. A final concentration of 0.1-1 mM CuSO4 is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is generally sufficient.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove the catalyst, excess reagents, and any unreacted starting materials.
-
-
Characterization:
-
Characterize the final conjugate using mass spectrometry, SDS-PAGE, and functional assays to confirm successful conjugation and retention of biological activity.
-
Conclusion
This compound is a versatile chemical tool whose mechanism of action is rooted in the principles of orthogonal bioconjugation chemistry. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it a valuable component in the design and synthesis of complex therapeutic modalities like ADCs and PROTACs. The selection of the PEG linker length is a critical parameter that requires careful consideration and empirical optimization to achieve the desired physicochemical and biological properties of the final conjugate. The protocols and data presented in this guide provide a foundational framework for researchers to effectively utilize this compound in their drug development endeavors.
References
Propargyl-PEG10-acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical properties, applications, and experimental protocols for Propargyl-PEG10-acid, a versatile heterobifunctional linker molecule. Designed for researchers, scientists, and drug development professionals, this document offers a centralized resource for harnessing the capabilities of this valuable chemical tool in bioconjugation, drug delivery, and proteomics.
Core Physical and Chemical Properties
This compound is a polyethylene glycol (PEG) derivative featuring a terminal propargyl group and a carboxylic acid functional group. The ten repeating ethylene glycol units in the PEG chain enhance the molecule's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1][2]
| Property | Value | Citation(s) |
| Chemical Formula | C₂₄H₄₄O₁₂ | [3] |
| Molecular Weight | 524.6 g/mol | [1][3] |
| CAS Number | 2055022-18-7 | |
| Appearance | Pale yellow or colorless oily liquid | |
| Purity | Typically ≥95% or ≥98% | |
| Solubility | Soluble in water, DMSO, DCM (Dichloromethane), and DMF (Dimethylformamide) | |
| Storage Conditions | Store at -20°C |
Key Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable reagent in a variety of advanced biochemical applications. Its primary utility lies in its ability to bridge two different molecular entities through distinct chemical reactions.
-
Click Chemistry: The terminal propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the highly efficient and specific covalent linkage to molecules bearing an azide group, forming a stable triazole linkage.
-
Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This functionality is frequently used to conjugate the linker to proteins, peptides, or other amine-containing biomolecules.
-
PROTAC Synthesis: this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker plays a crucial role in optimizing the solubility, cell permeability, and overall efficacy of the PROTAC molecule.
Experimental Protocols
The following sections provide detailed methodologies for the two primary reaction types involving this compound.
Protocol for Amide Bond Formation with a Primary Amine
This protocol outlines the general procedure for conjugating this compound to a protein or other molecule containing a primary amine using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the activation buffer.
-
Add the EDC/NHS solution to the this compound solution. The molar ratio of EDC/NHS to the acid should typically be in slight excess (e.g., 1.1 to 1.5 equivalents).
-
Incubate the mixture at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Conjugation to the Amine:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated Propargyl-PEG10-NHS ester solution to the amine solution. The molar ratio of the linker to the amine will depend on the desired degree of labeling and should be optimized for each specific application.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS ester.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.
-
-
Characterization:
-
Characterize the final conjugate to confirm the successful conjugation and determine the degree of labeling.
-
References
Propargyl-PEG10-acid: A Technical Guide to its Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG10-acid, a heterobifunctional linker widely utilized in the fields of bioconjugation and drug development. This document details its known solubility characteristics, provides a general experimental protocol for solubility determination, and illustrates its critical role in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a valuable chemical tool possessing a terminal propargyl group and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. The propargyl group facilitates covalent linkage to azide-containing molecules via copper-catalyzed "click chemistry," a highly efficient and specific reaction. The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The inclusion of the 10-unit PEG chain significantly enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting bioconjugate in aqueous media.[1]
Solubility Data
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative solubility information has been reported by various chemical suppliers. This information is summarized in the table below.
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Table 1: Qualitative Solubility of this compound.[2]
The hydrophilic nature of the PEG spacer is a key contributor to its solubility in aqueous solutions and polar organic solvents.[1]
Experimental Protocol: Determination of Equilibrium Solubility
While a specific protocol for this compound is not published, the following is a detailed, generalized "shake-flask" method, which is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This method can be adapted to determine the quantitative solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent of interest (e.g., Water, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound.
-
If necessary, dilute the filtered sample to be within the linear range of the analytical method.
-
-
Data Interpretation:
-
The concentration of the filtered sample represents the equilibrium solubility of this compound in the selected solvent at the specified temperature.
-
The presence of undissolved solid in the original vial at the end of the experiment should be confirmed to validate the result.
-
Applications in Bioconjugation
This compound is a key component in the construction of complex biomolecules, particularly in the development of targeted therapeutics. Its bifunctional nature allows for the precise linkage of different molecular entities. A primary application is in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.
Caption: General workflow for the synthesis of a PROTAC using this compound.
In this workflow, the carboxylic acid of this compound is first activated (e.g., with EDC/NHS) and then reacted with an amine-containing E3 ligase ligand. The resulting conjugate, now bearing a propargyl group, is subsequently joined to an azide-functionalized ligand for the protein of interest (POI) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.
A similar strategy is employed in the synthesis of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells.
Caption: General workflow for the synthesis of an ADC using this compound.
In this process, the this compound linker is first activated and conjugated to lysine residues on the antibody. An azide-modified cytotoxic drug is then attached to the functionalized antibody via click chemistry. The PEG spacer in this context not only aids in solubility but also provides spatial separation between the antibody and the drug, which can be crucial for efficacy.
References
Propargyl-PEG10-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, synthesis, and application of Propargyl-PEG10-acid, a versatile heterobifunctional linker critical in the development of advanced bioconjugates and targeted therapeutics.
This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a flexible linker in bioconjugation and drug delivery systems. Its unique bifunctional nature, featuring a terminal propargyl group for "click" chemistry and a carboxylic acid for amide bond formation, allows for the precise and efficient coupling of diverse molecular entities. This guide provides a detailed overview of its chemical properties, experimental protocols for its use, and its application in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical Properties
This compound is characterized by a defined chain length of ten ethylene glycol units, ensuring a consistent molecular weight and predictable physicochemical behavior. This monodispersity is a significant advantage over traditional polydisperse PEG linkers, as it leads to more homogeneous conjugates with improved analytical profiles and potentially more consistent biological activity.
| Property | Value | Reference |
| Molecular Weight | 524.6 g/mol | [1] |
| Chemical Formula | C24H44O12 | |
| CAS Number | 2055022-18-7 | |
| Appearance | Please refer to supplier documentation | |
| Solubility | Soluble in a wide range of aqueous and organic solvents | |
| Purity | Typically >95% |
Experimental Protocols
The utility of this compound lies in its ability to participate in two highly efficient and orthogonal conjugation reactions: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," and amide bond formation.
Amide Bond Formation with Primary Amines
The terminal carboxylic acid of this compound can be readily coupled to primary amines on proteins, peptides, or other molecules to form a stable amide bond. This reaction is typically mediated by carbodiimide activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
General Protocol for Amide Coupling:
-
Activation of this compound:
-
Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add 1.1 to 1.5 equivalents of EDC and NHS (or Sulfo-NHS).
-
Incubate at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Conjugation to an Amine-Containing Molecule:
-
Add the amine-containing molecule, dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0), to the activated this compound solution.
-
The molar ratio of the PEG linker to the amine-containing molecule should be optimized for the desired degree of labeling.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.
-
Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC), to remove excess reagents and byproducts.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of the linker provides a terminal alkyne that can be specifically and efficiently reacted with an azide-functionalized molecule to form a stable triazole linkage. This "click" reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions.
General Protocol for CuAAC:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the alkyne-containing molecule (i.e., the this compound conjugate) and the azide-containing molecule in a compatible solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
A common starting point is to use a slight excess of the azide-containing molecule.
-
-
Catalyst Preparation and Addition:
-
Prepare a fresh stock solution of a copper(II) sulfate (CuSO4).
-
In a separate tube, pre-mix the CuSO4 solution with a copper(I)-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), typically in a 1:5 molar ratio of copper to ligand.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
-
Initiation and Incubation:
-
Add the copper/ligand complex to the mixture of the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the micromolar to low millimolar range.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical methods.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified to remove the copper catalyst and excess reagents. This can be achieved by various methods, including chromatography or chelation of the copper with agents like EDTA.
-
Application in PROTAC Development: Targeting the KRAS Signaling Pathway
A significant application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by bridging the target-binding and E3 ligase-binding moieties and orienting them for productive ternary complex formation.
The KRAS oncogene is a key mediator of cell growth and proliferation, and its mutation is a driver in many cancers. The KRAS signaling pathway, which includes the downstream effectors RAF, MEK, and ERK, is a major focus of cancer drug development. PROTACs that target mutant forms of KRAS, such as KRAS G12C and G12D, represent a promising therapeutic strategy.[1][2][3] this compound can be employed as the linker to connect a KRAS-binding molecule to a ligand for an E3 ligase, such as VHL or Cereblon.
Below is a diagram illustrating the general mechanism of a KRAS-targeting PROTAC and its intervention in the KRAS signaling pathway.
Caption: Mechanism of a KRAS-targeting PROTAC and its impact on the KRAS signaling pathway.
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.
Caption: A generalized workflow for the two-step synthesis of a PROTAC using this compound.
Characterization of this compound Conjugates
The successful synthesis and purity of this compound conjugates should be confirmed using a combination of analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final conjugate and to assess the degree of labeling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to verify the presence of characteristic peaks from both the PEG linker and the conjugated molecules, confirming the covalent linkage.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC or SEC can be used to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts.
References
An In-depth Technical Guide to Propargyl-PEG10-acid Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG10-acid is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique molecular architecture, featuring a terminal propargyl group and a carboxylic acid, connected by a 10-unit polyethylene glycol (PEG) chain, offers a versatile platform for covalently linking a diverse range of molecules. This guide provides a comprehensive overview of the core functionalities of this compound, detailed experimental protocols for its application, and a summary of its key quantitative parameters.
The propargyl group, a terminal alkyne, serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage. The carboxylic acid moiety allows for straightforward conjugation to primary amines, such as those found on the surface of proteins and peptides, through the formation of a stable amide bond. The PEG10 spacer enhances aqueous solubility, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1][2]
Core Functional Groups and Their Reactivity
The utility of this compound is derived from its two key functional groups:
-
Propargyl Group (-C≡CH): This terminal alkyne is primed for participation in click chemistry reactions. The most common application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where it reacts with an azide-functionalized molecule to form a highly stable 1,4-disubstituted-1,2,3-triazole ring.[3][4] This reaction is orthogonal to most biological functional groups, ensuring high specificity.
-
Carboxylic Acid Group (-COOH): This functional group can be readily activated to react with primary amines (-NH2) to form a robust amide bond.[] This is a widely used method for conjugating molecules to proteins, peptides, and other amine-containing biomolecules. Activation is typically achieved using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties and other quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 524.6 g/mol | |
| Chemical Formula | C24H44O12 | |
| CAS Number | 2055022-18-7 | |
| Purity | Typically ≥95-98% | |
| Appearance | Pale yellow or colorless oily liquid | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C |
Experimental Protocols
This section provides detailed methodologies for the two primary applications of this compound: amide bond formation and copper-catalyzed azide-alkyne cycloaddition.
Protocol 1: Amide Bond Formation via EDC/NHS Activation
This two-step protocol describes the conjugation of this compound to a primary amine-containing molecule, such as a protein.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF). Prepare EDC and Sulfo-NHS solutions immediately before use.
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve this compound in the Activation Buffer.
-
Add a 1.1-fold molar excess of EDC and a 1.1-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the active Sulfo-NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the amine-containing molecule in the Conjugation Buffer. The optimal molar ratio of the activated linker to the target molecule should be determined empirically.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the propargyl-functionalized molecule (from Protocol 1) and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer: PBS, pH 7.4
-
EDTA solution (for quenching)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the propargyl-functionalized molecule, azide-containing molecule, CuSO₄, THPTA, and sodium ascorbate in the Reaction Buffer or a suitable solvent like DMSO. Prepare the sodium ascorbate solution fresh.
-
-
Reaction Setup:
-
In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule. A common starting molar ratio is 1:3 (propargyl-molecule : azide-molecule).
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the mixture of the propargyl- and azide-containing molecules. The final concentration of copper is typically in the range of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by appropriate analytical techniques (e.g., LC-MS or SDS-PAGE).
-
-
Quenching and Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the final conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove excess reagents and byproducts.
-
Applications in Drug Development
This compound is a valuable tool in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, the this compound linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC.
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows involving this compound.
References
The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are highly efficient, selective, and biocompatible. At the heart of the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the unassuming yet powerful propargyl group.[1][2] This versatile functional group, characterized by a terminal alkyne, has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its unique reactivity and ease of incorporation into diverse molecular scaffolds.[1][3] This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in click chemistry, detailing the underlying reaction mechanisms, quantitative performance data, and explicit experimental protocols.
The Propargyl Group: Structure, Reactivity, and Significance
The propargyl group, with the chemical structure -CH₂C≡CH, possesses a unique combination of features that make it an ideal participant in the CuAAC reaction.[1] Its reactivity is primarily governed by the carbon-carbon triple bond and the acidic terminal proton. This terminal alkyne is crucial for the initial activation step in the catalytic cycle, where it readily couples with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. The small size and linear geometry of the propargyl group minimize steric hindrance, allowing for efficient access of the copper catalyst and the azide coupling partner.
The propargyl group's stability under a wide range of reaction conditions and its straightforward introduction into molecules via nucleophilic substitution reactions using propargyl halides (e.g., propargyl bromide) or through reactions with propargyl alcohol further enhance its utility.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The CuAAC reaction is renowned for its remarkable rate acceleration, achieving rates 10⁷ to 10⁸ times faster than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. This efficiency stems from a well-defined catalytic cycle, which is widely believed to proceed through a dinuclear copper intermediate as the kinetically favored pathway.
The key steps of the catalytic cycle are as follows:
-
Formation of Copper(I) Acetylide: The reaction initiates with the coordination of a copper(I) catalyst to the terminal alkyne of the propargyl group, followed by deprotonation to form a copper(I) acetylide intermediate.
-
Coordination of the Azide: The azide then coordinates to the copper center.
-
Cycloaddition: A subsequent cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Product Release: This intermediate undergoes ring contraction to form the stable 1,2,3-triazole ring.
-
Catalyst Regeneration: The final step involves protonolysis, which releases the triazole product and regenerates the active copper(I) catalyst, allowing it to participate in a new cycle.
This catalytic process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed reaction which produces a mixture of 1,4- and 1,5-isomers.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data on CuAAC Reactions
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, ligand, and solvent. The following tables summarize representative quantitative data from the literature, highlighting the high yields and favorable kinetics of reactions involving propargyl groups.
Table 1: Reaction Yields of CuAAC with Different Catalysts and Solvents
| Propargyl Substrate | Azide Substrate | Copper Source/Reducing Agent | Ligand | Solvent | Yield (%) |
| Phenylacetylene | Benzyl Azide | CuSO₄ / Sodium Ascorbate | None | t-BuOH/H₂O (1:1) | >95 |
| Propargyl Alcohol | Benzyl Azide | CuI | None | CH₃CN | 98 |
| Propargyl Amine | Phenyl Azide | CuSO₄ / Sodium Ascorbate | THPTA | H₂O | 91 |
| Propargyl Benzoate | Benzyl Azide | [CuBr(PPh₃)₃] | DIPEA | THF | 85 |
Data compiled from various sources, including. Yields are highly dependent on specific reaction conditions.
Table 2: Kinetic Data for CuAAC Reactions
| Alkyne Substrate | Copper Concentration | Ligand | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Propargyl Alcohol | 50 µM | THPTA | ~10 - 10⁴ |
| Phenylacetylene | 50 µM | THPTA | ~10 - 10⁴ |
| Propargyl Alcohol | - | - | 4.5 mol (L min)⁻¹ (initial rate) |
| 5-Hexyn-1-ol | - | - | 1.7 mol (L min)⁻¹ (initial rate) |
Kinetic data is highly sensitive to the specific reactants, ligand, solvent, and temperature. The rate constants for CuAAC reactions are generally in the range of 10 to 10⁴ M⁻¹s⁻¹.
Applications in Research and Drug Development
The robustness and orthogonality of the CuAAC reaction have led to its widespread adoption in various scientific disciplines.
-
Drug Discovery: The propargyl group is frequently incorporated into small molecules to enable their rapid and efficient conjugation to other molecules, facilitating the synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
-
Bioconjugation: The biocompatibility of the CuAAC reaction allows for the specific labeling of biomolecules, such as proteins, nucleic acids, and glycans, both in vitro and in living systems. This has enabled advancements in proteomics, diagnostics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).
-
Materials Science: The formation of the stable triazole linkage is utilized in polymer chemistry to synthesize well-defined polymers and functional materials with tailored properties.
Caption: Logical relationship of the propargyl group's features to its utility.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry. The following are representative protocols for key experiments involving the propargyl group.
Protocol 1: Synthesis of a Propargyl-Functionalized Compound (Propargyl Benzoate)
This protocol describes the esterification of benzoyl chloride with propargyl alcohol.
Materials:
-
Propargyl alcohol
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Benzoyl chloride
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, argon-cooled round-bottomed flask, add CH₂Cl₂ (250 mL).
-
Add propargyl alcohol (1.2 equiv), triethylamine (1.5 equiv), and DMAP (0.1 equiv).
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Slowly add benzoyl chloride (1.0 equiv) over 15 minutes.
-
Stir the reaction mixture in the ice bath for an additional 30 minutes, then warm to room temperature and stir for 4 hours.
-
Quench the reaction with ice-cold water (300 mL).
-
Transfer the contents to a separatory funnel and wash the organic layer with 1 M HCl (2 x 300 mL), followed by distilled water (300 mL) and brine (300 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield propargyl benzoate as a colorless oil.
Protocol 2: Standard CuAAC Reaction with a Propargyl-Functionalized Small Molecule
This protocol outlines a general procedure for the CuAAC reaction between an alkyne and an azide.
Materials:
-
Propargyl-functionalized substrate (e.g., 5-Propargylfurfuryl alcohol)
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)
-
Reaction buffer or solvent (e.g., phosphate-buffered saline (PBS), water, t-BuOH/H₂O)
Procedure:
-
In a microcentrifuge tube, add the propargyl-functionalized substrate and the azide-containing molecule from their respective stock solutions.
-
Add the appropriate volume of the chosen reaction buffer or solvent.
-
If using a ligand, add the THPTA solution (e.g., to a final concentration of 1 mM).
-
Add the CuSO₄ solution (e.g., to a final concentration of 0.2 mM).
-
Vortex the mixture briefly.
-
To initiate the reaction, add a freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2 mM).
-
Close the tube tightly and allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC, LC-MS, or NMR spectroscopy.
-
Upon completion, the reaction can be quenched by exposure to air or by adding a copper chelator like EDTA.
-
Purify the desired triazole product using standard techniques such as column chromatography or HPLC.
Caption: Experimental workflow for a standard CuAAC reaction.
Protocol 3: Bioconjugation - Labeling of a Protein
This protocol provides a general method for labeling an azide- or alkyne-modified protein.
Materials:
-
Azide- or alkyne-modified protein
-
Corresponding alkyne or azide detection reagent (e.g., a fluorescent probe)
-
Phosphate-buffered saline (PBS)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine the modified protein solution with the corresponding detection reagent in PBS.
-
Prepare Copper/Ligand Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
Add Catalyst: Add the copper/ligand premix to the protein-reagent mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate Reaction: Add a freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent probe.
-
Downstream Analysis: The labeled protein is now ready for downstream analysis, such as SDS-PAGE, followed by in-gel fluorescence scanning or western blotting. Excess reagents can be removed by dialysis or size-exclusion chromatography if necessary.
Conclusion
The propargyl group is a linchpin in the realm of click chemistry, serving as a robust and versatile handle for the highly efficient copper-catalyzed azide-alkyne cycloaddition. Its favorable reactivity, stability, and ease of incorporation have cemented the CuAAC reaction as an invaluable tool for researchers across diverse fields. The ability to reliably and specifically form stable triazole linkages has accelerated progress in drug discovery, enabled sophisticated bioconjugation strategies, and facilitated the creation of novel materials. As our understanding of chemical biology and materials science continues to deepen, the applications of the propargyl group in click chemistry are poised for even greater expansion, promising further innovations that will shape the future of science.
References
An In-depth Technical Guide to the Carboxylic Acid Reactivity of Propargyl-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG10-acid is a heterobifunctional linker that has gained significant traction in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal propargyl group for "click" chemistry and a carboxylic acid for amine coupling, allows for the precise and sequential conjugation of diverse molecular entities.[1][2] The polyethylene glycol (PEG) spacer, consisting of ten ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[3] This guide provides a comprehensive overview of the carboxylic acid reactivity of this compound, focusing on the prevalent amide bond formation with primary amines.
Core Reactivity: Amide Bond Formation
The primary utility of the carboxylic acid moiety in this compound is its reaction with primary amines to form a stable amide bond. This reaction is not spontaneous and requires the activation of the carboxylic acid. The most common and efficient method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4]
The reaction proceeds in two main stages:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.
-
Formation of a Stable NHS Ester and Amine Coupling: To improve efficiency and stability, NHS is added to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule (e.g., the epsilon-amine of a lysine residue on a protein) to form a stable amide bond, releasing NHS.
This two-step process, often performed as a one-pot reaction, is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting amide linkage.
Quantitative Data and Reaction Parameters
Table 1: Key Reagents and Their Roles
| Reagent | Function |
| This compound | The bifunctional linker containing the carboxylic acid to be activated. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form a reactive intermediate. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Stabilizes the activated intermediate, forming a more stable amine-reactive ester and increasing coupling efficiency. |
| Amine-containing Molecule (e.g., Protein, Peptide) | The target molecule for conjugation. |
| Activation Buffer (e.g., MES) | Provides the optimal pH for the carboxylic acid activation step. |
| Coupling Buffer (e.g., PBS) | Provides the optimal pH for the reaction of the NHS ester with the primary amine. |
| Quenching Reagent (e.g., Hydroxylamine, Tris) | Stops the reaction by hydrolyzing unreacted NHS esters. |
Table 2: Typical Reaction Conditions and Stoichiometry for Protein Conjugation
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0 | A slightly acidic environment protonates the carboxyl group, enhancing its reactivity with EDC. |
| Coupling pH | 7.2 - 8.0 | Facilitates the nucleophilic attack of the primary amine on the NHS ester. |
| Molar Ratio (this compound : Protein) | 10:1 to 50:1 | This ratio can be adjusted to control the degree of labeling. |
| Molar Ratio (EDC : this compound) | 1.5:1 to 2:1 | Ensures efficient activation of the carboxylic acid. |
| Molar Ratio (NHS : this compound) | 1.5:1 to 2:1 | A slight excess of NHS helps to efficiently form the stable NHS ester. |
| Reaction Time (Activation) | 15 - 30 minutes at room temperature | |
| Reaction Time (Coupling) | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
Experimental Protocols
The following is a detailed, generalized protocol for the conjugation of this compound to a protein containing primary amines.
Materials
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification
Protocol: Two-Step Amine Coupling
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve the desired amount of this compound in the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS over the this compound.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG10-NHS ester.
-
-
Conjugation to the Protein:
-
While the activation reaction is proceeding, prepare the protein solution in the Coupling Buffer.
-
Add the activated this compound mixture to the protein solution. The molar ratio of the PEG linker to the protein should be optimized based on the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).
-
The degree of labeling (DOL), which is the average number of PEG molecules per protein, can be determined using techniques such as MALDI-TOF mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for the EDC/NHS mediated conjugation of this compound to a primary amine-containing protein.
Caption: Simplified signaling pathway of the EDC/NHS mediated amide bond formation between this compound and a primary amine.
References
Propargyl-PEG10-acid: A Versatile Linker for PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. The length, rigidity, and composition of the linker can significantly impact the degradation efficiency (DC50) and the maximal degradation level (Dmax) of the target protein. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length to facilitate the formation of a productive ternary complex.
This technical guide focuses on Propargyl-PEG10-acid , a specific PEG-based linker that offers distinct advantages for PROTAC development. Its structure features a terminal propargyl group (an alkyne) and a carboxylic acid, connected by a 10-unit PEG chain. This configuration allows for a modular and efficient approach to PROTAC synthesis.
Core Features of this compound
This compound is a valuable tool for PROTAC development due to its unique bifunctional nature:
-
Propargyl Group for "Click Chemistry": The terminal alkyne functionality enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach simplifies the synthesis of PROTAC libraries with diverse ligands.
-
Carboxylic Acid for Amide Bond Formation: The carboxylic acid terminus provides a convenient handle for standard amide bond formation with an amine-functionalized ligand (either for the POI or the E3 ligase).
-
PEG10 Spacer: The 10-unit polyethylene glycol chain enhances the solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules. The length of the PEG10 linker also provides significant spatial separation between the two ligands, which is often necessary to allow for the productive formation of the ternary complex without steric hindrance.
Hypothetical Case Study: Development of a BRD4-Targeting PROTAC Using this compound
To illustrate the application of this compound, we will consider a hypothetical case study focused on the development of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.
Data Presentation: Degradation Efficiency of a Hypothetical BRD4 PROTAC
The following table summarizes the hypothetical degradation efficiency of a BRD4-targeting PROTAC synthesized using a this compound linker.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-PEG10-CRBN | BRD4 | Pomalidomide | This compound | HeLa | 15 | >95 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Coupling and Click Chemistry
This protocol describes a general two-step synthesis of a PROTAC using this compound. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.
Step 1: Amide Coupling of Ligand 1 (with amine functionality) to this compound
-
Materials:
-
Ligand 1 with a free amine group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Ligand 1 and this compound in anhydrous DMF.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by flash chromatography.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Product from Step 1 (1.0 eq)
-
Ligand 2 with an azide group (1.2 eq)
-
Copper(II) sulfate (CuSO4) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
Solvent (e.g., a mixture of t-BuOH and water)
-
-
Procedure:
-
Dissolve the product from Step 1 and the azide-functionalized Ligand 2 in the solvent system.
-
In a separate vial, prepare a fresh solution of CuSO4 and sodium ascorbate in water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blotting for Determination of DC50 and Dmax
This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using a chemiluminescent substrate.
-
Image the blot and quantify the band intensities.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) can be calculated from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of BRD4 degradation by a hypothetical PROTAC.
Experimental Workflow
Caption: General workflow for PROTAC development and evaluation.
Conclusion
This compound is a highly effective and versatile linker for the development of PROTACs. Its well-defined structure, incorporating a PEG spacer for improved physicochemical properties and functional groups for modular synthesis via click chemistry and amide bond formation, makes it an invaluable tool for researchers in the field of targeted protein degradation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel PROTACs utilizing this advanced linker technology.
Methodological & Application
Propargyl-PEG10-acid: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Propargyl-PEG10-acid in bioconjugation. This heterobifunctional linker, featuring a terminal propargyl group and a carboxylic acid, is a versatile tool for the modification of biomolecules. The propargyl group allows for covalent linkage to azide-functionalized molecules via "click chemistry," while the carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins. The polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the pharmacokinetic properties of the resulting conjugate and reduce non-specific binding.[1]
Core Concepts and Applications
This compound is primarily utilized in two highly efficient and specific bioconjugation reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" methods are foundational in drug delivery, proteomics, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs).[1][2]
The general workflow for utilizing this compound involves two key steps:
-
Amine Acylation: The carboxylic acid moiety of this compound is first activated to facilitate its reaction with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.[1][3]
-
Azide-Alkyne Cycloaddition: The propargyl group on the now-conjugated PEG linker is then reacted with an azide-functionalized molecule of interest to form a stable triazole linkage.
This sequential approach allows for the precise and controlled assembly of complex biomolecular conjugates.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, followed by its conjugation to a protein containing accessible primary amines.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
Ensure the protein solution is at a suitable concentration in an amine-free buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG10-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated Propargyl-PEG10-NHS ester solution to the protein solution. A molar excess of the NHS ester (typically 5-20 fold) over the protein is recommended as a starting point, though this may require optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted PEG linker and byproducts by purifying the reaction mixture using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the payload has a chromophore).
-
Caption: Workflow for protein modification with this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the procedure for conjugating the propargyl-functionalized protein (from Protocol 1) to an azide-containing molecule using CuAAC.
Materials:
-
Propargyl-functionalized protein
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the azide-labeled molecule in a suitable solvent (e.g., DMSO).
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the propargyl-functionalized protein with the azide-modified molecule. A molar excess of the azide molecule (typically 4 to 10-fold) over the protein is a good starting point.
-
Add the premixed Cu(I)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another suitable purification method to remove excess reagents and the catalyst.
-
Caption: General workflow for CuAAC bioconjugation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative. This protocol requires an azide-modified protein and a this compound linker that has been pre-conjugated to a strained cyclooctyne (e.g., DBCO, BCN).
Materials:
-
Azide-modified protein
-
Cyclooctyne-PEG10-acid (e.g., DBCO-PEG10-acid)
-
Reaction Buffer: PBS, pH 7.4 or other suitable aqueous buffer.
Procedure:
-
Reagent Preparation:
-
Ensure the azide-modified protein is purified and in an appropriate buffer.
-
Prepare a stock solution of the cyclooctyne-PEG10-acid in a compatible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the cyclooctyne-PEG10-acid solution to the protein. A 2-4 fold molar excess of the cyclooctyne reagent over the azide-modified protein is a good starting point.
-
Keep the final concentration of the organic solvent (e.g., DMSO) below 5% (v/v) to minimize effects on protein stability.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need optimization based on the specific reactants.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted reagents.
-
Caption: General workflow for SPAAC bioconjugation.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the described protocols. Note that these are starting points and optimal conditions may vary depending on the specific biomolecules and reagents used.
Table 1: Amine Acylation and Conjugation
| Parameter | Recommended Range | Reference |
| Molar ratio of EDC/NHS to this compound | 1.1:1 | |
| Molar excess of activated PEG-NHS to protein | 5 - 20 fold | - |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | - |
| pH | 7.2 - 8.0 | - |
Table 2: CuAAC Reaction Parameters
| Parameter | Recommended Range/Value | Reference |
| Molar ratio of Azide to Alkyne | 4:1 to 10:1 | |
| Molar ratio of CuSO₄ to THPTA | 1:2 to 1:5 | |
| Final Copper Concentration | ~0.25 mM | |
| Final Sodium Ascorbate Concentration | ~5 mM | |
| Reaction Time | 30 - 60 minutes | |
| Temperature | Room Temperature |
Table 3: SPAAC Reaction Parameters
| Parameter | Recommended Range/Value | Reference |
| Molar excess of Cyclooctyne to Azide | 2 - 4 fold | |
| Reaction Time | 4-12 hours (RT) or 12-24 hours (4°C) | |
| Maximum Organic Solvent (e.g., DMSO) | < 5% (v/v) | |
| pH | 7.4 |
Applications in Drug Development
The ability to precisely conjugate molecules using this compound and click chemistry is highly valuable in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): Propargyl-PEG linkers are instrumental in synthesizing PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
-
PEGylation: The PEG component of the linker can improve the pharmacokinetic profile of therapeutic proteins and peptides by increasing their hydrodynamic size, which reduces renal clearance and extends their circulating half-life.
-
Biomaterial Science: Propargyl-modified proteins can be "clicked" onto azide-functionalized surfaces or scaffolds to create novel biomaterials with specific biological activities.
By providing a robust and versatile method for bioconjugation, this compound and related click chemistry reagents are key enabling technologies for the next generation of targeted therapeutics and advanced biomaterials.
References
Application Notes and Protocols for Propargyl-PEG10-acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG10-acid is a bifunctional linker molecule widely employed in bioconjugation and drug development.[1][2] Its structure features a terminal propargyl group, which contains an alkyne moiety, and a terminal carboxylic acid. This design allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), forming a stable amide bond.[1][2] The propargyl group serves as a handle for "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the covalent linkage of the PEGylated molecule to an azide-containing molecule.[3]
The polyethylene glycol (PEG) spacer, in this case with ten ethylene glycol units, enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates. These characteristics make this compound a valuable tool in the development of advanced biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H44O12 | |
| Molecular Weight | 524.6 g/mol | |
| CAS Number | 2055022-18-7 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage | -20°C, protected from moisture and light |
Typical Reaction Parameters for CuAAC Reactions
The following table summarizes common quantitative parameters for CuAAC reactions. These values should be used as a starting point for optimization.
| Parameter | Concentration Range/Value | Notes | Reference |
| Alkyne (Propargyl-PEG10-conjugate) | 10 µM - 10 mM | Higher concentrations can lead to faster reaction rates. | |
| Azide-containing molecule | 1 - 50 equivalents (relative to alkyne) | An excess of the azide is often used to ensure complete consumption of the alkyne. | |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | Precursor to the active Cu(I) catalyst. | |
| Sodium Ascorbate | 5 - 10 times the concentration of copper | Freshly prepared solution is recommended to reduce Cu(II) to Cu(I). | |
| Copper-chelating ligand (e.g., THPTA) | 1:5 molar ratio of copper to ligand | Protects biomolecules from oxidative damage. | |
| Temperature | Room Temperature (20-25°C) - 50°C | Most CuAAC reactions are performed at room temperature. | |
| Reaction Time | 1 - 4 hours | Can be monitored by LC-MS or SDS-PAGE. |
Experimental Protocols
Protocol 1: Amine Coupling of this compound to a Protein
This protocol describes the conjugation of this compound to primary amines on a protein via EDC/NHS chemistry.
Materials:
-
This compound
-
Protein with accessible primary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).
-
Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (e.g., 100 mM each).
-
Ensure the protein is in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Buffers containing primary amines (like Tris) should be avoided.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS) in Activation Buffer.
-
The final concentration of the PEG linker should be in the millimolar range.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Conjugation to the Protein:
-
Immediately add the activated Propargyl-PEG10-NHS ester solution to the protein solution in the Conjugation Buffer.
-
The molar ratio of the PEG linker to the protein should be optimized to achieve the desired degree of labeling. Start with a 5-20 fold molar excess of the linker.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), MALDI-TOF mass spectrometry, or HPLC.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-modified biomolecule from Protocol 1 and an azide-containing molecule.
Materials:
-
Propargyl-modified biomolecule (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 100 mM in water or DMSO/water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
-
EDTA solution (0.5 M) for quenching
-
Purification equipment (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargyl-modified biomolecule and the azide-containing molecule in the Reaction Buffer. A 2 to 10-fold molar excess of the azide-containing molecule over the alkyne-modified biomolecule is a good starting point.
-
-
Preparation of the Copper/Ligand Complex:
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule. Let this mixture stand for a few minutes.
-
-
Initiation of the Click Reaction:
-
Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper. A final concentration of 10-20 mM EDTA should be sufficient.
-
-
Purification:
-
Purify the final conjugate using a suitable method to remove excess reagents and byproducts, such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the final product for purity, identity, and aggregation using techniques such as HPLC, LC-MS, and SDS-PAGE.
-
Visualizations
Caption: Workflow for Amine Coupling of this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Application Notes and Protocols for EDC/DCC Coupling with Propargyl-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of Propargyl-PEG10-acid to primary amine-containing molecules using carbodiimide crosslinking chemistry. This compound is a versatile heterobifunctional linker that incorporates a terminal alkyne group for subsequent "click" chemistry reactions and a carboxylic acid for conjugation to primary amines. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity of the resulting conjugate, making this reagent highly valuable in drug development, proteomics, and various bioconjugation applications.
The protocols described herein focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) as activating agents for the carboxylic acid group of this compound, enabling the formation of a stable amide bond with a primary amine. The inclusion of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is also detailed to enhance coupling efficiency and allow for two-step conjugation procedures.
Principle of the Reaction
Carbodiimide-mediated coupling is a widely used method for forming amide bonds between a carboxylic acid and a primary amine. The reaction proceeds through the activation of the carboxyl group by a carbodiimide (EDC or DCC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a urea byproduct.
To improve the efficiency and stability of the reaction, particularly in aqueous solutions, NHS or Sulfo-NHS is often added. These reagents react with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to hydrolysis and reacts efficiently with primary amines at physiological pH.
Data Presentation
The efficiency of the EDC/DCC coupling reaction with this compound can be influenced by several factors, including the molar ratio of the coupling reagents, pH, and reaction time. The following table summarizes typical quantitative data for the degree of labeling (DOL), which represents the average number of this compound molecules conjugated per protein molecule, based on studies with similar PEG-acid linkers.[1]
| Molar Ratio (this compound : Protein) | Reaction pH | Typical Degree of Labeling (DOL) | Notes |
| 5:1 - 10:1 | 8.0 - 8.5 | 1 - 3 | Lower ratios are suitable for applications where minimal labeling is desired to preserve protein activity.[1] |
| 10:1 - 20:1 | 8.0 - 8.5 | 3 - 6 | Moderate ratios provide a balance between labeling efficiency and potential impact on protein function. |
| > 20:1 | 8.0 - 8.5 | > 6 | Higher ratios can achieve a higher DOL but may increase the risk of protein aggregation and loss of biological activity.[1] |
Note: The optimal conditions should be determined empirically for each specific application and biomolecule. A study on the PEGylation of recombinant human granulocyte colony-stimulating factor (rhG-CSF) with mPEG-ALD (a different PEG derivative) reported an 86% yield of monoPEGylated protein using a 5:1 molar ratio of PEG to protein.[2]
Experimental Protocols
Protocol 1: One-Pot Aqueous EDC/NHS Coupling of this compound to a Protein
This protocol describes the direct conjugation of this compound to a protein in a single reaction vessel.
Materials:
-
This compound
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS or MES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.
-
Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in ultrapure water.
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
-
Activation and Conjugation:
-
In a single microcentrifuge tube, combine the protein solution and the desired molar excess of the this compound solution.
-
Add the EDC solution to the protein/PEG mixture. A common starting point is a 2-fold molar excess of EDC over the this compound.
-
Add the Sulfo-NHS solution to the reaction mixture. A common starting point is a 5-fold molar excess of Sulfo-NHS over the this compound.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by purifying the conjugate using a desalting column or size-exclusion chromatography (SEC).
-
Protocol 2: Two-Step Aqueous EDC/Sulfo-NHS Coupling of this compound to a Protein
This protocol involves the pre-activation of this compound to form a more stable Sulfo-NHS ester before adding it to the protein solution. This can help to minimize unwanted side reactions with the protein.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG10-Sulfo-NHS ester.
-
-
Protein Preparation:
-
Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Conjugation:
-
Immediately add the activated Propargyl-PEG10-Sulfo-NHS ester solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted PEG reagent and byproducts.
-
Protocol 3: DCC/NHS Coupling of this compound in an Organic Solvent
This protocol is suitable for conjugating this compound to amine-containing small molecules that are soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
Reaction Setup:
-
Dissolve this compound and the amine-containing molecule in the anhydrous organic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.1 equivalents of DCC and 1.1 equivalents of NHS to the solution.
-
Add 1.5 equivalents of the tertiary amine base.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture and filter to remove the dicyclohexylurea (DCU) byproduct, which is a white solid.
-
Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
Caption: EDC/DCC coupling mechanism with this compound.
Caption: Experimental workflow for two-step EDC/NHS coupling.
References
Application Notes and Protocols for Propargyl-PEG10-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG10-acid is a high-quality, heterobifunctional linker molecule designed for the synthesis of antibody-drug conjugates (ADCs).[1][2] Its unique structure, featuring a terminal propargyl group for click chemistry and a carboxylic acid for amine coupling, enables the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies.[1][2] The integrated polyethylene glycol (PEG) spacer, consisting of ten repeating units, enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially leading to improved efficacy and reduced systemic toxicity.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.
Physicochemical Properties of this compound
A comprehensive summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing and executing successful conjugation strategies.
| Property | Value | Reference(s) |
| Molecular Weight | 524.6 g/mol | |
| Molecular Formula | C₂₄H₄₄O₁₂ | |
| CAS Number | 2055022-18-7 | |
| Purity | >95% - 98% | |
| Appearance | Pale yellow or colorless oily liquid | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage Conditions | Store at -20°C | |
| Reactive Groups | Carboxylic Acid (for amine coupling), Propargyl (for click chemistry) |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and characterization of an ADC using this compound.
Protocol 1: Antibody Modification with this compound
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Standard laboratory equipment (pipettes, centrifuge, etc.)
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. b. In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a stock concentration of 50 mM each. c. To activate the linker, mix this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio. d. Incubate the reaction mixture at room temperature for 1 hour to form the NHS ester.
-
Antibody Conjugation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4. b. Add the activated Propargyl-PEG10-NHS ester to the antibody solution at a 10-20 fold molar excess. c. React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the Modified Antibody: a. Remove the excess, unreacted linker by size-exclusion chromatography (SEC) using a desalting column pre-equilibrated with PBS. b. Collect the fractions containing the antibody. c. Characterize the alkyne-modified antibody to determine the linker-to-antibody ratio (LAR).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation
This protocol details the "click" reaction between the alkyne-modified antibody and an azide-functionalized cytotoxic payload.
Materials:
-
Alkyne-modified antibody from Protocol 1
-
Azide-modified cytotoxic payload (e.g., Azido-MMAE)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Purification columns (e.g., SEC or HIC)
Procedure:
-
Preparation of Reagents: a. Prepare the following stock solutions:
- 100 mM CuSO₄ in water.
- 200 mM THPTA ligand in water.
- 100 mM Sodium ascorbate in water (prepare fresh).
- 10 mM Azide-modified payload in DMSO.
-
Click Reaction: a. In a reaction tube, combine the alkyne-modified antibody (at a final concentration of 1-5 mg/mL in PBS) and the azide-modified payload (at a 5-10 fold molar excess over the antibody). b. Premix CuSO₄ and THPTA in a 1:2 molar ratio. c. Add the CuSO₄/THPTA mixture to the antibody-payload solution (typically 5-10 equivalents of copper relative to the antibody). d. Initiate the reaction by adding freshly prepared sodium ascorbate (typically 40 equivalents relative to the azide). e. Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
Purification of the ADC: a. Purify the resulting ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload, catalyst, and other small molecules. b. Concentrate the purified ADC using a suitable method (e.g., centrifugal filtration).
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol outlines key analytical methods to characterize the final ADC product.
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectrophotometry: This is a simple and rapid method to determine the average DAR.
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.
-
Using the known extinction coefficients of the antibody and the drug, the concentrations of each can be calculated, and the ratio will provide the average DAR.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.
2. In Vitro Cytotoxicity Assay (MTT Assay):
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and the unconjugated antibody as a control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add 150 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using a suitable software like GraphPad Prism.
Visualizing Workflows and Mechanisms
Experimental Workflow for ADC Synthesis
The following diagram illustrates the overall workflow for the synthesis of an ADC using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
General Mechanism of Action of an ADC
This diagram illustrates the typical signaling pathway and mechanism of action for an antibody-drug conjugate.
Caption: General Mechanism of Action of an ADC.
Conclusion
This compound is a versatile and valuable tool for the development of next-generation antibody-drug conjugates. Its well-defined structure, featuring a hydrophilic PEG spacer and dual reactive handles, facilitates the synthesis of homogenous and effective ADCs with potentially improved therapeutic indices. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their ADC development programs.
References
Application Notes and Protocols for Labeling Proteins with Propargyl-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling proteins using Propargyl-PEG10-acid, a bifunctional linker that enables a two-step labeling strategy. This approach is widely used for protein PEGylation, functionalization for subsequent bioconjugation via "click chemistry," and the development of advanced biotherapeutics such as Proteolysis Targeting Chimeras (PROTACs).
This compound possesses a terminal carboxylic acid for covalent attachment to primary amines on a protein and a terminal propargyl group for highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.
Principle of the Reaction
The labeling process is a two-step procedure:
-
Amine Coupling: The carboxylic acid moiety of this compound is first activated, typically using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] The resulting NHS ester is a reactive intermediate that readily forms a stable amide bond with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on the protein surface.[2][3]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group introduced onto the protein serves as a handle for the "click chemistry" reaction.[3] In the presence of a copper(I) catalyst, the alkyne of the propargyl group reacts with an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or another biomolecule) to form a stable triazole linkage.
Applications
The versatility of this compound lends itself to a variety of applications in research and drug development:
-
Proteomics and Activity-Based Protein Profiling (ABPP): The alkyne handle allows for the attachment of reporter tags, such as fluorophores or biotin, for the detection, visualization, and affinity purification of specific proteins.
-
PEGylation: The covalent attachment of the PEG chain can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their solubility, stability, and circulating half-life, while reducing immunogenicity.
-
PROTAC Development: Propargyl-PEG-acid linkers are utilized in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Biomaterial Science: Proteins modified with a propargyl group can be "clicked" onto azide-functionalized surfaces or scaffolds to create novel biomaterials with specific biological activities.
-
Development of Bispecific Antibodies: Click chemistry can be employed to conjugate different antibody fragments, creating bispecific antibodies with dual targeting capabilities.
Experimental Protocols
Protocol 1: Two-Step Protein Labeling
This protocol describes the general procedure for labeling a protein with this compound and subsequent conjugation to an azide-containing molecule via CuAAC.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)
-
Azide-functionalized reporter molecule (e.g., azide-fluorophore, azide-biotin)
-
Copper(II) sulfate (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Desalting columns
Procedure:
Step 1: Activation of this compound and Conjugation to Protein
-
Equilibrate the this compound, EDC, and NHS/Sulfo-NHS to room temperature.
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Dissolve the protein to be labeled in the Activation Buffer.
-
In a separate tube, add a 5-20 fold molar excess of this compound to the protein.
-
Add a 1.5-fold molar excess of EDC and NHS/Sulfo-NHS (relative to the this compound) to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.
-
Continue the incubation for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 30 minutes at room temperature.
-
Remove excess unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To the solution of the propargyl-labeled protein, add the azide-functionalized reporter molecule. A 2 to 10-fold molar excess of the azide reporter over the protein is recommended.
-
Prepare a fresh stock solution of the copper catalyst premix by combining CuSO4 and the copper ligand (e.g., THPTA) in water. A 5:1 ligand to copper ratio is often used.
-
Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) in water.
-
Add the copper catalyst premix to the protein solution to a final copper concentration of 50-250 µM.
-
Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent reporter.
-
Purify the final labeled protein conjugate using a desalting column or dialysis to remove excess reagents.
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of linker molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry if the attached reporter molecule has a distinct absorbance profile.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the reporter molecule (Amax).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of the reporter molecule at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
Where:
-
CF is the correction factor (A280 of the free reporter dye / Amax of the free reporter dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the reporter molecule using the Beer-Lambert law:
Reporter Concentration (M) = Amax / ε_reporter
Where:
-
ε_reporter is the molar extinction coefficient of the reporter molecule at its Amax.
-
-
Calculate the DOL:
DOL = Reporter Concentration (M) / Protein Concentration (M)
Quantitative Data
The efficiency of the labeling reaction can be influenced by several factors, including the molar ratio of reagents, pH, and incubation time. The following table provides general guidelines for achieving a desired Degree of Labeling (DOL) based on the molar ratio of a Propargyl-PEG-NHS ester to the protein.
| Molar Ratio (Propargyl-PEG-NHS ester : Protein) | Reaction pH | Expected DOL | Notes |
| 5:1 - 10:1 | 8.0 - 8.5 | 1 - 3 | Lower ratios are suitable when minimal labeling is desired to preserve protein activity. |
| 10:1 - 30:1 | 8.0 - 8.5 | 3 - 6 | Intermediate ratios for a higher degree of labeling. |
| > 30:1 | 8.0 - 8.5 | > 6 | Higher ratios can lead to a higher DOL but may increase the risk of protein aggregation and loss of activity. |
Visualizations
Experimental Workflow
Caption: Workflow for two-step protein labeling.
PROTAC Synthesis and Mechanism of Action
Caption: PROTAC synthesis and degradation pathway.
References
Propargyl-PEG10-acid: A Versatile Linker for Peptide Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG10-acid is a heterobifunctional linker that has emerged as a valuable tool in peptide chemistry and drug development. Its unique structure, featuring a terminal propargyl group and a carboxylic acid, enables a two-step modification strategy for peptides. The carboxylic acid allows for covalent attachment to primary amines, such as the N-terminus or the side chain of lysine residues, through a stable amide bond. The propargyl group serves as a handle for subsequent "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation of a wide array of molecules, including fluorophores, imaging agents, and therapeutic payloads.[1][2][3][4] The polyethylene glycol (PEG) spacer, consisting of 10 ethylene glycol units, enhances the solubility and bioavailability of the modified peptide.[2]
This document provides detailed protocols for the modification of peptides with this compound and subsequent conjugation via click chemistry, tailored for professionals in research and drug development.
Chemical and Physical Properties
A clear understanding of the properties of this compound is crucial for its effective use in peptide modification.
| Property | Value | Reference(s) |
| Molecular Formula | C24H44O12 | [BroadPharm] |
| Molecular Weight | 524.6 g/mol | [BroadPharm] |
| Purity | Typically >95% | [BOC Sciences] |
| Appearance | Pale yellow or colorless oily liquid | [BOC Sciences] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [BroadPharm, BOC Sciences] |
| Storage | Store at -20°C | [BroadPharm] |
Experimental Protocols
The modification of a peptide with this compound is a two-stage process. The first stage involves the formation of an amide bond between the carboxylic acid of the linker and a primary amine on the peptide. The second stage is the click chemistry reaction where the propargyl group of the linker is conjugated to an azide-functionalized molecule.
Stage 1: Amide Coupling of this compound to a Peptide
This protocol describes the conjugation of this compound to the N-terminus of a peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.
Materials:
-
Peptide with a free N-terminal amine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Activation of this compound:
-
In a separate tube, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated Propargyl-PEG10-NHS ester solution to the peptide solution. A 5- to 20-fold molar excess of the activated PEG linker over the peptide is a common starting point.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the propargyl-PEGylated peptide using RP-HPLC. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile by UV absorbance at 214 nm and 280 nm.
-
Characterization: Confirm the identity of the purified product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the addition of the Propargyl-PEG10 moiety.
Quantitative Data Summary:
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Peptide:PEG:EDC:NHS) | 1 : 5-20 : 7.5-30 : 7.5-30 | A molar excess of the PEG linker is used to drive the reaction to completion. |
| Reaction pH (Activation) | 5.0 - 6.0 | Optimal for EDC/NHS chemistry. |
| Reaction pH (Conjugation) | 7.4 | Efficient for NHS ester reaction with primary amines. |
| Reaction Time (Conjugation) | 2-4 hours at RT or overnight at 4°C | Reaction progress can be monitored by LC-MS. |
| Typical Yield (after purification) | 40-70% | Yield is dependent on the peptide sequence and reaction scale. |
| Purity (after purification) | >95% | As determined by analytical RP-HPLC. |
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule (e.g., a fluorescent dye) to the propargyl-PEGylated peptide.
Materials:
-
Purified propargyl-PEGylated peptide
-
Azide-functionalized molecule (e.g., Azide-Fluor 545)
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological molecules)
-
Reaction Buffer: 1X PBS, pH 7.4
-
RP-HPLC system for purification
Procedure:
-
Reactant Preparation:
-
Dissolve the propargyl-PEGylated peptide in the Reaction Buffer to a concentration of 1-2 mg/mL.
-
Dissolve the azide-functionalized molecule in DMSO or water to create a 10 mM stock solution.
-
-
Click Reaction Mixture:
-
In a microcentrifuge tube, combine the propargyl-PEGylated peptide solution and a 1.5 to 5-fold molar excess of the azide-functionalized molecule.
-
Prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a solution of CuSO4 in water (e.g., 20 mM). If using THPTA, pre-mix the CuSO4 and THPTA in a 1:2 molar ratio.
-
-
Initiation of the Reaction:
-
Add the CuSO4 solution (or CuSO4/THPTA complex) to the peptide/azide mixture to a final concentration of 1-2 mM.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM to initiate the click reaction.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
Purification: Purify the final peptide conjugate using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the final product by mass spectrometry and, if applicable, by UV-Vis spectroscopy to verify the incorporation of the azide-functionalized molecule.
Quantitative Data Summary:
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Propargyl-Peptide:Azide) | 1 : 1.5-5 | A slight excess of the azide molecule is typically used. |
| Copper(II) Sulfate Concentration | 1-2 mM | |
| Sodium Ascorbate Concentration | 5-10 mM | A reducing agent to generate Cu(I) in situ. |
| Reaction Time | 1-4 hours at RT | The reaction is often rapid and can be monitored by LC-MS. |
| Typical Yield (after purification) | >90% | CuAAC is a highly efficient reaction. |
| Purity (after purification) | >98% | As determined by analytical RP-HPLC. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and application of a fluorescently labeled peptide using this compound.
Caption: Workflow for peptide modification and cellular imaging.
Signaling Pathway Context: Enhanced Cellular Uptake
Peptides modified with this compound can be conjugated to cell-penetrating peptides (CPPs) or other targeting ligands to enhance their cellular uptake for intracellular drug delivery or imaging applications. The PEG linker can help to improve the solubility and reduce the cytotoxicity of cationic CPPs.
Caption: Cellular uptake of a modified peptide.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Increased cellular uptake of peptide-modified PEGylated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Streamlining Drug Development with Propargyl-PEG10-acid Conjugation
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established strategy in drug development to enhance the therapeutic properties of small molecules. By attaching a Propargyl-PEG10-acid linker, researchers can significantly improve a drug's solubility, extend its plasma half-life, and reduce its immunogenicity. This heterobifunctional linker is particularly valuable as it provides a terminal propargyl group for subsequent modifications via highly efficient "click chemistry" reactions, alongside a carboxylic acid for initial conjugation to amine-containing small molecules.
The primary method for attaching this compound to a small molecule with a primary amine is through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] The carboxylic acid group on the PEG linker is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This NHS ester readily reacts with a primary amine on the target small molecule to form a stable amide bond.[1]
The resulting propargyl-functionalized small molecule can then be utilized in a variety of downstream applications, including the attachment of targeting ligands, imaging agents, or other therapeutic moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This modular approach allows for the rapid and efficient generation of novel drug conjugates with tailored properties.
Experimental Protocols
EDC/NHS-Mediated Conjugation of this compound to an Amine-Containing Small Molecule
This protocol describes the in-situ activation of the carboxylic acid on this compound and subsequent conjugation to a small molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing small molecule (e.g., an amino-functionalized drug)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of the amine-containing small molecule in a compatible solvent (e.g., DMF, DMSO, or an appropriate buffer).
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in the Reaction Buffer (0.1 M MES, pH 6.0).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 1.0 equivalent of the this compound stock solution with 1.5 equivalents of the EDC stock solution and 1.5 equivalents of the NHS stock solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Conjugation to the Amine-Containing Small Molecule:
-
To the activated Propargyl-PEG10-NHS ester solution, add 1.0 equivalent of the amine-containing small molecule stock solution.
-
Adjust the pH of the reaction mixture to 7.4 by adding the Coupling Buffer (0.1 M PBS, pH 7.4).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or agitation. The reaction can also be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (1 M Tris-HCl, pH 8.5) to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
The crude reaction mixture is purified by reverse-phase HPLC (RP-HPLC) on a C18 column.
-
A typical gradient is from 5% to 95% acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 30 minutes.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis, ELSD, or MS).
-
Collect the fractions containing the desired product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the conjugate using LC-MS and NMR.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Store the purified conjugate at -20°C or below.
-
Purification Protocol for Propargyl-PEG10-Small Molecule Conjugate using RP-HPLC
Instrumentation and Materials:
-
Preparative or semi-preparative HPLC system
-
C18 reverse-phase column (e.g., 10 µm particle size, 10 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Crude reaction mixture from the conjugation protocol, filtered through a 0.22 µm syringe filter.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a flow rate of 4 mL/min.
-
Sample Injection: Inject the filtered crude reaction mixture onto the column. The injection volume will depend on the column size and concentration of the sample.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: Linear gradient from 95% to 5% B
-
45-55 min: 5% B (re-equilibration)
-
-
Fraction Collection: Collect fractions based on the detector signal corresponding to the expected retention time of the product.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC-MS to confirm the presence and purity of the desired conjugate. Pool the pure fractions.
-
Solvent Removal: Remove the acetonitrile and water by lyophilization to obtain the purified product as a TFA salt.
Quantitative Data Summary
The following tables provide a summary of the physicochemical properties of this compound and representative data for the conjugation and purification process.
| Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Weight | ~524.6 g/mol |
| Purity (Typical) | >95% |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMF, DMSO, and chlorinated solvents |
| Representative Conjugation and Purification Data | |
| Parameter | Typical Value/Range |
| Conjugation Reaction | |
| Molar Ratio (this compound : Amine-Small Molecule) | 1:1 to 1.5:1 |
| Molar Ratio (EDC/NHS : this compound) | 1.5:1 to 2:1 |
| Reaction Time | 2-12 hours |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C |
| Conversion Efficiency (as determined by LC-MS) | 70-95% |
| Purification | |
| Purification Method | Reverse-Phase HPLC |
| Stationary Phase | C18 |
| Yield after Purification | 50-80% |
| Final Purity (as determined by HPLC) | >95% |
Visualizations
Caption: Reaction scheme for the EDC/NHS-mediated conjugation of this compound.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction facilitates the formation of a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide. Propargyl-PEG10-acid is a bifunctional linker that leverages the power of CuAAC for advanced bioconjugation. It features a terminal propargyl group for click chemistry, a hydrophilic 10-unit polyethylene glycol (PEG) spacer to enhance solubility, and a terminal carboxylic acid for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule ligands.[1][2]
These characteristics make this compound an invaluable tool in drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5] In ADCs, it can be used to link a cytotoxic payload to an antibody. In PROTACs, it serves as the linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the degradation of the target protein.
Reaction Mechanism and Workflow
The CuAAC reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The copper(I) catalyst selectively activates the terminal alkyne of this compound, which then undergoes a cycloaddition reaction with an azide-functionalized molecule to exclusively form the 1,4-disubstituted triazole product. To protect sensitive biomolecules from oxidative damage, a copper-chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) is often employed.
Figure 1: Simplified mechanism of the CuAAC reaction.
A general experimental workflow for bioconjugation using this compound involves two main stages: first, the activation of the carboxylic acid and its conjugation to an amine-containing molecule, and second, the CuAAC reaction with an azide-functionalized molecule.
Figure 2: General experimental workflow for bioconjugation.
Application in PROTAC Synthesis
PROTACs synthesized using this compound as a linker function by recruiting an E3 ubiquitin ligase to a target Protein of Interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
References
Propargyl-PEG10-acid: Application Notes and Protocols for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG10-acid is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems, most notably in the construction of Antibody-Drug Conjugates (ADCs). This linker features three key components: a terminal propargyl group for bioorthogonal "click" chemistry, a hydrophilic 10-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid for stable amide bond formation with amine-containing molecules like antibodies.[1][2]
The incorporation of a PEG spacer is crucial for improving the physicochemical properties of ADCs.[3] The hydrophilic nature of the PEG chain can enhance the solubility of the entire conjugate, particularly when paired with hydrophobic cytotoxic payloads.[1] This can mitigate aggregation, a common issue with highly loaded ADCs, and improve pharmacokinetics.[4] The PEG linker can also extend the circulation half-life of the ADC, allowing for greater accumulation at the tumor site.
This document provides detailed application notes on the utility of this compound in targeted drug delivery, comprehensive experimental protocols for the synthesis of ADCs using this linker, and a summary of relevant quantitative data.
Key Applications
The primary application of this compound is as a linker in the synthesis of bioconjugates. The general workflow involves two main steps:
-
Amide Bond Formation: The carboxylic acid moiety of this compound is activated, typically using carbodiimide chemistry (e.g., EDC and NHS), and then reacted with primary amines (such as the lysine residues) on a targeting protein (e.g., a monoclonal antibody). This forms a stable amide linkage.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group on the linker then serves as a handle for a highly efficient and specific click chemistry reaction with an azide-functionalized molecule, such as a cytotoxic drug. This reaction forms a stable triazole ring, covalently attaching the payload to the targeting protein.
This two-step approach allows for the precise and stable conjugation of a therapeutic payload to a targeting moiety, a cornerstone of modern targeted drug delivery design.
Data Presentation
The use of PEG linkers in ADCs has a significant impact on their pharmacokinetic and cytotoxic properties. The following tables summarize quantitative data from a study on a HER2-targeting affibody-drug conjugate (ZHER2:2891) conjugated with the cytotoxic drug monomethyl auristatin E (MMAE) via linkers with varying PEG lengths. The data for the 10 kDa PEG linker (HP10KM) serves as a strong proxy for the behavior of a this compound containing conjugate.
| Conjugate | Linker Composition | Half-life (h) | Fold Increase in Half-life |
| HM | SMCC (No PEG) | 0.25 | 1.0 |
| HP4KM | 4 kDa PEG | 0.62 | 2.5 |
| HP10KM | 10 kDa PEG | 2.81 | 11.2 |
| Caption: Impact of PEG Linker Length on Conjugate Half-life. Data adapted from a study on ZHER2:2891-MMAE conjugates. |
| Conjugate | Linker Composition | IC50 (nM) on NCI-N87 cells | Fold Reduction in Cytotoxicity |
| HM | SMCC (No PEG) | 0.43 | 1.0 |
| HP4KM | 4 kDa PEG | 1.95 | 4.5 |
| HP10KM | 10 kDa PEG | 9.45 | 22.0 |
| Caption: In Vitro Cytotoxicity of ZHER2:2891-MMAE Conjugates with Varying PEG Linker Lengths. |
| Treatment Group (1.5 mg/kg dose) | Linker Composition | Tumor Volume on Day 31 (mm³) | Tumor Inhibition Rate (%) |
| HM | SMCC (No PEG) | 762 | 41.38 |
| HP4KM | 4 kDa PEG | 556 | 57.23 |
| HP10KM | 10 kDa PEG | 454 | 65.07 |
| Caption: In Vivo Antitumor Activity of ZHER2:2891-MMAE Conjugates in a NCI-N87 Xenograft Model. |
Mandatory Visualizations
Experimental Workflow: ADC Synthesis
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Signaling Pathway: MMAE-Induced Apoptosis
Caption: Signaling pathway of apoptosis induced by MMAE released from a HER2-targeted ADC.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to primary amines on a monoclonal antibody (e.g., Trastuzumab).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the antibody at a concentration of 2-10 mg/mL in conjugation buffer.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound (1.0 eq) with EDC (1.2 eq) and NHS (1.2 eq).
-
Briefly vortex the mixture and incubate at room temperature for 15-30 minutes to generate the active Propargyl-PEG10-NHS ester.
-
-
Conjugation to Antibody:
-
Add a 5- to 20-fold molar excess of the activated Propargyl-PEG10-NHS ester solution to the antibody solution.
-
Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
-
Purification of the Alkyne-Modified Antibody:
-
Remove excess, unreacted linker by buffer exchange using a desalting column or SEC equilibrated with conjugation buffer.
-
The resulting alkyne-modified antibody is ready for conjugation to an azide-functionalized payload.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to conjugate an azide-modified cytotoxic drug to the alkyne-modified antibody from Protocol 1.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
Azide-modified cytotoxic drug (e.g., Azido-MMAE)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Ultrapure water
-
DMSO (for dissolving the drug)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.
-
Prepare a 200 mM stock solution of THPTA ligand in ultrapure water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in ultrapure water.
-
Dissolve the azide-modified drug in DMSO to a concentration of 10-20 mM.
-
-
Catalyst Complex Formation:
-
In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.
-
Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.
-
-
Click Reaction:
-
To the alkyne-modified antibody solution, add the azide-modified drug to achieve a 5- to 10-fold molar excess relative to the antibody.
-
Add the pre-mixed CuSO₄/THPTA complex to the antibody-drug solution to a final copper concentration of approximately 0.25 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC using SEC or HIC to remove unreacted drug, catalyst, and other reagents.
-
The purified ADC should be characterized for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Conclusion
This compound is a versatile and valuable tool in the development of targeted drug delivery systems. Its bifunctional nature allows for a robust and controlled method of conjugating therapeutic payloads to targeting moieties. The inclusion of a 10-unit PEG spacer offers significant advantages in improving the solubility and pharmacokinetic profile of the resulting conjugate, which can translate to enhanced in vivo efficacy and a wider therapeutic window. The protocols provided herein offer a framework for the successful synthesis and application of ADCs utilizing this advanced linker technology.
References
- 1. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Coupling of Propargyl-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG10-acid is a heterobifunctional linker that is instrumental in bioconjugation and drug delivery.[1] It features a terminal propargyl group, which can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), and a terminal carboxylic acid.[2][3] The carboxylic acid can be covalently linked to primary amines, such as those on the surface of proteins (e.g., lysine residues) or other molecules, through the formation of a stable amide bond.[4] This process, often referred to as PEGylation, can enhance the solubility, stability, and circulating half-life of therapeutic proteins while reducing their immunogenicity.[4]
The most common and efficient method for activating the carboxylic acid of this compound for reaction with primary amines involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Principle of the Reaction
The amine coupling of this compound is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.
-
Formation of a Stable NHS Ester and Amine Coupling: To increase efficiency and control, NHS is added to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This semi-stable NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, with NHS being released as a byproduct. This two-step approach minimizes side reactions and improves conjugation efficiency.
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Molecule with a primary amine (e.g., protein, peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or other appropriate purification system (e.g., HPLC)
Reagent Preparation:
-
This compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
EDC and NHS/Sulfo-NHS Solutions: Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO. It is crucial to use freshly prepared solutions as EDC and NHS are moisture-sensitive.
-
Amine-containing Molecule Solution: Dissolve the target molecule in the Conjugation Buffer at a suitable concentration.
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This protocol is recommended to minimize side reactions.
-
Activation of this compound:
-
In a microcentrifuge tube, combine 1 equivalent of this compound solution with the Activation Buffer.
-
Add 1.5 equivalents of both EDC and NHS (or Sulfo-NHS) to the solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated Propargyl-PEG10-NHS ester solution to the solution of the amine-containing molecule in Conjugation Buffer. A 5- to 20-fold molar excess of the activated PEG linker over the amine is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column or another suitable chromatographic method like Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference(s) |
| Reagent Concentrations | ||
| This compound Stock | 100 mM in anhydrous DMF or DMSO | |
| EDC Stock | 100 mM in anhydrous DMF or DMSO (prepare fresh) | |
| NHS/Sulfo-NHS Stock | 100 mM in anhydrous DMF or DMSO (prepare fresh) | |
| Reaction Conditions | ||
| Activation Step | ||
| Molar Ratio (PEG-acid:EDC:NHS) | 1 : 1.5 : 1.5 | |
| Buffer | 0.1 M MES | |
| pH | 5.0 - 6.0 | |
| Temperature | Room Temperature | |
| Duration | 15 - 30 minutes | |
| Conjugation Step | ||
| Molar Ratio (Activated PEG:Amine) | 5- to 20-fold excess of PEG | |
| Buffer | 1X PBS | |
| pH | 7.4 | |
| Temperature | Room Temperature or 4°C | |
| Duration | 2 hours (RT) or Overnight (4°C) | |
| Quenching Step | ||
| Quenching Agent Concentration | 20 - 50 mM | |
| Duration | 15 minutes |
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Hydrolysis of NHS ester: The NHS ester is susceptible to hydrolysis, especially at higher pH. Perform the conjugation step immediately after activation.
-
Suboptimal pH: The activation with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the primary amine is more efficient at a pH of 7.0-8.5. A two-step pH adjustment can improve yield.
-
Inactive Reagents: Ensure EDC and NHS are stored in a desiccator and that solutions are prepared fresh, as they are moisture-sensitive.
-
-
Cross-linking and Aggregation: This can be an issue with molecules containing multiple primary amines. To mitigate this, carefully control the stoichiometry by using a lower molar excess of the activated PEG linker.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate) as they will compete in the reaction. Phosphate, borate, and HEPES buffers are suitable for the amine coupling step.
Visualization of the Experimental Workflow
Caption: Workflow for the two-step amine coupling of this compound.
Mechanism of EDC/NHS Amine Coupling
Caption: Chemical mechanism of EDC/NHS mediated amine coupling.
References
Application Notes and Protocols for Surface Modification using Propargyl-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG10-acid is a heterobifunctional linker designed for the versatile and efficient modification of surfaces. This molecule possesses two key reactive functionalities: a terminal carboxylic acid and a propargyl group. The carboxylic acid allows for covalent attachment to amine-presenting surfaces through stable amide bond formation, a reaction commonly facilitated by carbodiimide chemistry. The propargyl group provides a reactive alkyne handle for subsequent functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The polyethylene glycol (PEG) spacer, consisting of ten ethylene glycol units, imparts hydrophilicity to the modified surface, which is crucial for reducing non-specific protein adsorption and improving biocompatibility in aqueous environments.[1][2][3]
These characteristics make this compound an invaluable tool in a variety of applications, including the development of biosensors, targeted drug delivery systems, and advanced biomaterials. By modifying surfaces with this linker, researchers can create precisely functionalized interfaces with controlled properties.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application. The table below summarizes key quantitative data for this linker.
| Property | Value | Reference |
| Molecular Weight | 524.6 g/mol | --INVALID-LINK-- |
| PEG Units | 10 | --INVALID-LINK-- |
| Solubility | Water, DMSO, DMF, DCM | --INVALID-LINK-- |
| Purity | Typically >95% | --INVALID-LINK-- |
Experimental Protocols
The following protocols provide detailed methodologies for the two-step surface modification process using this compound.
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface via EDC/NHS Coupling
This protocol describes the covalent attachment of the carboxylic acid group of this compound to a surface presenting primary amine groups.
Materials:
-
This compound
-
Amine-functionalized surface (e.g., glass slide, nanoparticle)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the this compound stock solution with the EDC and NHS/Sulfo-NHS stock solutions. A molar ratio of 1:1.5:1.5 (this compound:EDC:NHS) is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.
-
-
Surface Coupling:
-
Immerse the amine-functionalized surface in the activated this compound solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
The reaction is most efficient at a pH of 7.2-7.5.
-
-
Washing and Quenching:
-
Remove the surface from the reaction solution and wash thoroughly with Coupling Buffer and then DI water to remove unreacted linker and byproducts.
-
Immerse the surface in the Quenching Solution for 15-30 minutes at room temperature to deactivate any remaining NHS esters.
-
Rinse the surface again with DI water and dry under a stream of nitrogen.
-
Protocol 2: Surface Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-containing molecule of interest onto the propargyl-functionalized surface.
Materials:
-
Propargyl-PEG10 modified surface (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0
-
DMSO (if required to dissolve the azide molecule)
-
DI water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or Reaction Buffer).
-
Prepare a fresh 20 mM stock solution of CuSO₄ in DI water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in DI water.
-
Prepare a 100 mM stock solution of THPTA in DI water.
-
-
Click Reaction Setup:
-
In a reaction vessel, add the Propargyl-PEG10 modified surface to the Reaction Buffer.
-
Add the azide-containing molecule to the reaction vessel. A 5-20 fold molar excess over the estimated surface-bound alkyne groups is recommended.
-
Add the THPTA ligand to a final concentration of 1-5 mM.
-
In a separate tube, premix the CuSO₄ and THPTA solutions before adding to the reaction vessel. A 1:5 molar ratio of copper to ligand is often used. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.
-
-
Incubation and Washing:
-
Incubate the reaction for 1-4 hours at room temperature with gentle agitation.
-
After incubation, remove the surface and wash it extensively with the Reaction Buffer, followed by DI water to remove unreacted reagents and byproducts.
-
Dry the functionalized surface under a stream of nitrogen.
-
Data Presentation: Quantitative Analysis of Surface Modification
The extent of surface modification can be quantified to ensure reproducibility and control over the surface properties. The following table presents typical parameters that can be measured to characterize the modified surface.
| Parameter | Method of Analysis | Typical Expected Outcome |
| PEG Surface Density (Γ) | 1H NMR, X-ray Photoelectron Spectroscopy (XPS) | Increases with increasing this compound concentration during immobilization. |
| Surface Wettability | Contact Angle Measurement | Decreased contact angle, indicating increased hydrophilicity. |
| Surface Roughness | Atomic Force Microscopy (AFM) | Minimal change in surface roughness, indicating a uniform coating. |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR), XPS | Appearance of characteristic peaks for the PEG linker and the clicked molecule. |
Signaling Pathway Analogy: The Logic of Surface Functionalization
While this compound does not directly participate in biological signaling pathways, the logic of the two-step modification process can be visualized in a similar manner to a signaling cascade, where each step enables the next.
Conclusion
This compound is a powerful and versatile tool for the controlled modification of surfaces. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this linker in their applications, from fundamental surface science to the development of novel therapeutics and diagnostics. The ability to first create a hydrophilic, bio-inert surface and then specifically attach molecules of interest via click chemistry offers a high degree of control and flexibility in the design of advanced functional materials.
References
Experimental workflow for using Propargyl-PEG10-acid
Application Notes: Propargyl-PEG10-acid
Overview
This compound is a high-quality, heterobifunctional linker designed for advanced bioconjugation, drug delivery, and proteomics applications.[1][2][3] As a PROTAC linker, it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[4][5] This molecule features three essential components:
-
A terminal propargyl group containing an alkyne, which serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.
-
A hydrophilic 10-unit polyethylene glycol (PEG) spacer , which enhances the solubility of the molecule in aqueous media, reduces aggregation, and provides spatial separation between conjugated molecules.
-
A terminal carboxylic acid group , which can be readily conjugated to primary amines on biomolecules like proteins, peptides, or antibodies through the formation of a stable amide bond.
This unique structure allows for a modular and sequential approach to synthesizing complex biomolecular conjugates.
Key Applications
-
PROTAC Development : this compound is extensively used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The linker's flexibility and length are critical for enabling the formation of a stable ternary complex between the target protein and an E3 ligase, which is a prerequisite for efficient protein degradation.
-
Antibody-Drug Conjugates (ADCs) : This linker is valuable for constructing ADCs. The carboxylic acid end can be attached to lysine residues on an antibody, while the propargyl end can be "clicked" to an azide-modified cytotoxic drug or payload.
-
PEGylation and Bioconjugation : The linker is a versatile tool for the PEGylation of proteins, peptides, and oligonucleotides. It can be used to attach reporter molecules such as fluorophores or biotin for proteomics and activity-based protein profiling (ABPP), or to functionalize surfaces for the development of novel biomaterials.
Logical Workflow for Bioconjugation
The following diagram illustrates the sequential two-step chemistry used to link an amine-containing molecule to an azide-containing molecule using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG10-acid Reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Propargyl-PEG10-acid. This bifunctional linker is instrumental in creating advanced bioconjugates, featuring a terminal propargyl group for "click chemistry" and a carboxylic acid for amide bond formation.
Part 1: Amide Bond Formation via EDC/NHS Chemistry
The conjugation of the carboxylic acid terminus of this compound to primary amines is most commonly achieved through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked questions (FAQs)
Q1: What is the fundamental mechanism of amide bond formation using EDC and NHS?
A1: The conjugation process involves two primary steps:
-
Activation: The carboxylic acid on the this compound is activated by EDC, forming a highly reactive O-acylisourea intermediate.
-
Coupling: This intermediate is unstable in aqueous solutions. N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to react with the intermediate, creating a more stable amine-reactive NHS ester. This ester then readily couples with a primary amine on the target molecule to form a stable amide bond.[1]
Q2: I'm observing little to no formation of my desired conjugate. What are the likely causes?
A2: Low yields in EDC/NHS coupling are common and can often be attributed to one of the following factors:
-
Inactive Reagents: Both EDC and NHS are sensitive to moisture and can lose their activity if not stored under dry conditions at -20°C.[1]
-
Suboptimal pH: The activation and coupling steps have different optimal pH ranges. A single pH for the entire process is generally inefficient.[1]
-
Incompatible Buffers: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in your buffers will compete with the desired reaction, significantly reducing the yield.[1]
-
Hydrolysis of the Activated Linker: The NHS ester intermediate is susceptible to hydrolysis, which regenerates the carboxylic acid. This is more pronounced at higher pH and with delays between the activation and coupling steps.[2]
Q3: How can I systematically troubleshoot a low-yield EDC/NHS reaction?
A3: Please refer to the troubleshooting decision tree below to diagnose and resolve common issues.
Troubleshooting Workflow for Low Yield in EDC/NHS Coupling
Caption: A step-by-step decision tree for troubleshooting low yields in EDC/NHS coupling reactions.
Quantitative Data Summary for EDC/NHS Coupling
| Parameter | Recommended Range | Rationale and Key Considerations |
| Activation pH | 4.5 - 6.0 | This pH range is optimal for the activation of the carboxylic acid by EDC. MES buffer is a common choice. |
| Coupling pH | 7.0 - 8.5 | A neutral to slightly basic pH is most efficient for the reaction of the NHS-activated ester with primary amines. PBS or borate buffers are suitable. |
| Molar Ratio (EDC:Acid) | 1.1 - 1.5 : 1 | A slight excess of EDC helps to drive the activation of the carboxylic acid. |
| Molar Ratio (NHS:EDC) | 1 : 1 | A 1:1 molar ratio is generally sufficient for the efficient conversion of the O-acylisourea intermediate to the more stable NHS ester. |
| Molar Ratio (Activated PEG:Amine) | 5 - 20 : 1 | A significant molar excess of the activated PEG linker is often necessary to achieve a high degree of labeling on the target molecule, particularly with proteins. This should be optimized empirically. |
| Reaction Time (Activation) | 15 - 30 minutes | This is typically sufficient time for the formation of the NHS ester at room temperature. |
| Reaction Time (Coupling) | 2 hours at RT or overnight at 4°C | For sensitive biomolecules, performing the reaction overnight at 4°C can improve yield while maintaining protein integrity. |
Experimental Protocol: Two-Step Aqueous EDC/NHS Conjugation
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening the vials to prevent condensation.
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
Dissolve the this compound in the Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to facilitate the activation of the carboxylic acid.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve your target molecule (e.g., protein) in the Conjugation Buffer (e.g., 1X PBS, pH 7.4).
-
Immediately add the activated this compound solution to your target molecule solution. A 5- to 20-fold molar excess of the activated PEG linker is a recommended starting point for optimization.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by purifying the conjugate using a desalting column, dialysis, or another suitable chromatographic method like Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click chemistry" reaction is a highly efficient method for conjugating the propargyl group of the PEG linker to a molecule containing an azide group.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is showing a low yield. What is the most probable cause?
A1: The most common reason for low yield in CuAAC reactions is the inactivation of the copper catalyst. The reaction requires copper in the +1 oxidation state (Cu(I)), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture. Other potential causes include an insufficient amount of the reducing agent (sodium ascorbate) or the absence of a stabilizing ligand.
Q2: How can I enhance the yield of my CuAAC reaction?
A2: To improve the efficiency of your CuAAC reaction, consider the following:
-
Deoxygenate Buffers: While not always essential when using a stabilizing ligand and an adequate amount of reducing agent, deoxygenating your buffers can be beneficial for highly sensitive reactions.
-
Utilize a Stabilizing Ligand: For bioconjugations in aqueous media, a water-soluble ligand such as THPTA is highly recommended to protect the Cu(I) catalyst from oxidation and to prevent potential damage to your biomolecules.
-
Use Fresh Reagents: Always use a freshly prepared solution of sodium ascorbate.
-
Optimize Reagent Concentrations: Ensure you are using a sufficient excess of the reducing agent and an appropriate ligand-to-copper molar ratio.
Troubleshooting Workflow for Low Yield in CuAAC Reactions
Caption: A step-by-step decision tree for troubleshooting low yields in CuAAC reactions.
Quantitative Data Summary for Aqueous CuAAC Bioconjugation
| Parameter | Recommended Range | Rationale and Key Considerations |
| CuSO₄ Concentration | 50 - 250 µM | This is a typical concentration range for bioconjugation reactions. |
| Ligand (THPTA) to Copper Ratio | 5 : 1 | A 5-fold excess of the ligand is recommended to protect the biomolecule and stabilize the Cu(I) catalyst. |
| Sodium Ascorbate Concentration | 2.5 - 5 mM | A significant excess is necessary to counteract the effects of dissolved oxygen and maintain the copper in its active Cu(I) state. |
| Azide to Alkyne Molar Ratio | 1.1 - 1.5 : 1 | A slight excess of one of the reactants can help to drive the reaction to completion. |
| Reaction Time | 15 - 60 minutes | With an optimized catalyst system, CuAAC reactions are typically rapid at room temperature. |
Experimental Protocol: Aqueous CuAAC Bioconjugation
-
Reagent Preparation:
-
Prepare stock solutions of your propargyl-PEGylated molecule and your azide-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and a stabilizing ligand like THPTA (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargyl-PEGylated molecule and the azide-containing molecule.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions (a 1:5 molar ratio is recommended) to form the copper-ligand complex.
-
Add the copper-ligand complex to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. If any of the components are light-sensitive, protect the reaction from light.
-
-
Purification:
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography, dialysis, or RP-HPLC to remove excess reagents and byproducts.
-
By adhering to these protocols and troubleshooting guides, researchers can optimize their reaction conditions to achieve higher yields and more reproducible results in their this compound conjugations.
References
Technical Support Center: Optimizing EDC Coupling for Propargyl-PEG10-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the EDC coupling conditions for Propargyl-PEG10-acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS coupling of this compound?
A1: A two-step pH adjustment is recommended for optimal EDC/NHS coupling. The initial activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[1][2] The subsequent conjugation of the activated NHS-ester to a primary amine is most effective at a pH of 7.0-8.5.[1][2]
Q2: Which buffers should I use for the activation and coupling steps?
A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the coupling reaction.[1]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and recommended choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) or borate buffers are suitable for the second step of the reaction.
Q3: How should I prepare and store this compound, EDC, and NHS?
A3: Proper storage and handling are critical for maintaining the activity of these reagents.
-
This compound: This reagent should be stored at -20°C. It is soluble in water, DMSO, DCM, and DMF. For use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
EDC and NHS: Both EDC and NHS are moisture-sensitive and should be stored at -20°C in a desiccator. Always allow the vials to warm to room temperature before opening. It is highly recommended to prepare solutions of EDC and NHS immediately before use, as they are susceptible to hydrolysis in aqueous environments.
Q4: What are the recommended molar ratios of this compound to EDC and NHS?
A4: While the optimal ratios should be determined empirically for each specific application, a good starting point is to use a molar excess of EDC and NHS relative to the this compound. A common starting ratio is 2-5 equivalents of both EDC and NHS to each equivalent of the carboxylic acid.
Q5: I am observing low coupling efficiency. What are the potential causes and solutions?
A5: Low coupling efficiency can stem from several factors:
-
Inactive Reagents: Ensure that your EDC and NHS are fresh and have been stored correctly to prevent inactivation by moisture.
-
Suboptimal pH: Verify the pH of your reaction buffers for both the activation and coupling steps.
-
Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH. To minimize this, add your amine-containing molecule to the activated this compound as soon as possible after the activation step.
-
Competing Nucleophiles: Ensure your buffers and sample do not contain other primary amines (e.g., Tris, glycine) or thiols that can compete with your target molecule for reaction with the activated PEG.
Q6: Are there any potential side reactions with the propargyl group during the EDC/NHS coupling?
A6: Under certain conditions, the terminal alkyne of the propargyl group can undergo side reactions. One common side reaction is Glaser coupling, which is an oxidative homodimerization of terminal alkynes, often catalyzed by copper ions. While this is less likely to be a major issue in a standard EDC/NHS reaction, it is a possibility if trace amounts of copper are present. If you suspect this is occurring, consider using a chelating agent or ensuring your reaction is performed in a copper-free environment.
Quantitative Data Summary
For successful conjugation, careful control of reaction parameters is essential. The following table provides recommended starting conditions for the EDC/NHS coupling of this compound. Optimization for your specific molecule is highly encouraged.
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.0 - 8.5 |
| Recommended Buffer | 0.1 M MES | 0.1 M PBS or Borate Buffer |
| Molar Ratio (PEG:EDC:NHS) | 1 : (2-5) : (2-5) | - |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight |
| Temperature | Room Temperature | Room Temperature or 4°C |
Experimental Protocol: Two-Step EDC/NHS Coupling
This protocol provides a general guideline for the conjugation of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 50 mM Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound from the stock solution.
-
Add the appropriate volume of Activation Buffer.
-
Add the EDC solution to the reaction tube to achieve the desired molar excess (e.g., 5-fold molar excess over the PEG-acid).
-
Immediately add the NHS solution to the reaction tube to achieve the desired molar excess (e.g., 5-fold molar excess over the PEG-acid).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Alternatively, if compatible, the pH of the activation reaction can be raised to 7.4 by adding a calculated amount of Coupling Buffer or a dilute base before adding the amine-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by using dialysis or another appropriate chromatographic method.
-
Visualized Workflows and Pathways
Caption: Reaction pathway for EDC/NHS mediated amide bond formation.
Caption: A logical workflow for troubleshooting common EDC coupling problems.
References
Technical Support Center: Propargyl-PEG10-acid
Welcome to the technical support center for Propargyl-PEG10-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in bioconjugation and other chemical synthesis applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains two reactive functional groups: a terminal propargyl group and a carboxylic acid. The propargyl group allows for reaction with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] The carboxylic acid can be coupled to primary amines to form stable amide bonds, a reaction often facilitated by carbodiimide reagents like EDC in the presence of N-hydroxysuccinimide (NHS).[1][2] The polyethylene glycol (PEG) spacer (PEG10) increases the hydrophilicity and solubility of the molecule and its conjugates. Its primary applications are in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs.
Q2: What are the most common side reactions observed when using this compound?
A2: The two most common side reactions correspond to the two functional ends of the molecule:
-
N-acylurea formation: During the EDC/NHS-mediated coupling of the carboxylic acid to an amine, a side reaction can occur where the activated intermediate rearranges to form a stable and unreactive N-acylurea byproduct.
-
Glaser-Hay coupling (alkyne dimerization): In copper-catalyzed click chemistry reactions, the terminal propargyl group can undergo an oxidative homocoupling with another propargyl group to form a 1,3-diyne dimer. This is a significant side reaction that consumes the starting material.
Q3: How can I minimize the formation of the N-acylurea byproduct?
A3: The formation of N-acylurea can be minimized by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. These reagents react with the unstable O-acylisourea intermediate formed by EDC and the carboxylic acid to generate a more stable NHS ester. This NHS ester is less prone to rearrangement and reacts efficiently with primary amines to form the desired amide bond.
Q4: What measures can be taken to prevent Glaser-Hay coupling during click chemistry?
A4: Several strategies can be employed to prevent the dimerization of the propargyl group:
-
Strict exclusion of oxygen: Glaser-Hay coupling is an oxidative process, so deoxygenating the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) is crucial.
-
Use of reducing agents: Adding a reducing agent, such as sodium ascorbate, helps to keep the copper catalyst in the Cu(I) oxidation state, which is required for the desired click reaction and disfavors the oxidative homocoupling.
-
Temperature control: Maintaining a low temperature during the reaction can also help to suppress this side reaction.
-
Copper-free click chemistry: If Glaser coupling remains a persistent issue, consider using copper-free click chemistry reagents, such as those based on DBCO (dibenzocyclooctyne).
Troubleshooting Guides
Amide Coupling (EDC/NHS) Issues
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired amide product | N-acylurea formation: The O-acylisourea intermediate has rearranged to the unreactive N-acylurea. | Ensure an adequate molar excess of NHS or sulfo-NHS is used to efficiently trap the O-acylisourea intermediate as the more stable NHS ester. |
| Hydrolysis of activated acid: The O-acylisourea or NHS-ester intermediate has hydrolyzed back to the carboxylic acid. | Perform the reaction in a timely manner after activation. Maintain the optimal pH for each step (activation at pH 4.5-6.0, conjugation at pH 7.2-8.0). | |
| Inactive reagents: EDC or NHS may have degraded due to improper storage or handling. | Store reagents at -20°C under dry conditions. Allow reagents to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions. | |
| Presence of an unexpected peak in HPLC/MS analysis corresponding to the N-acylurea byproduct | Suboptimal reaction conditions: Reaction conditions may be favoring the rearrangement to N-acylurea. | Optimize the stoichiometry of EDC and NHS. Ensure rapid and efficient mixing of reagents. |
| Confirmation of identity needed: The peak needs to be confirmed as the N-acylurea. | The expected mass of the N-acylurea byproduct will be the mass of this compound plus the mass of EDC minus a molecule of water. This can be confirmed by high-resolution mass spectrometry. |
Click Chemistry (CuAAC) Issues
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired triazole product | Glaser-Hay coupling: The this compound has dimerized, reducing the amount available for the click reaction. | Thoroughly degas all solvents and solutions with an inert gas. Add an excess of a reducing agent like sodium ascorbate. Consider slow addition of the copper catalyst. |
| Oxidation of Cu(I) catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II). | Ensure a sufficient amount of reducing agent is present throughout the reaction. Use freshly prepared catalyst and reducing agent solutions. | |
| Impure reagents: Impurities in the alkyne or azide starting materials can inhibit the catalyst. | Confirm the purity of this compound and the azide-containing molecule by NMR or mass spectrometry before use. | |
| Presence of a significant byproduct peak in HPLC/MS corresponding to the dimer | Presence of oxygen: Oxygen in the reaction mixture is promoting the oxidative dimerization. | Improve the deoxygenation procedure for all reaction components. Perform the reaction under a positive pressure of an inert gas. |
| Insufficient reducing agent: The amount of reducing agent is not sufficient to prevent both catalyst oxidation and dimerization. | Increase the molar excess of the reducing agent. | |
| Confirmation of identity needed: The peak needs to be confirmed as the Glaser-Hay dimer. | The expected mass of the dimer will be twice the mass of this compound minus two hydrogen atoms. This can be confirmed by high-resolution mass spectrometry. |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine
-
Reagent Preparation:
-
Dissolve the amine-containing substrate in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for the activation step).
-
Dissolve this compound in the same buffer.
-
Prepare fresh stock solutions of EDC and sulfo-NHS in water or the activation buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, combine the this compound solution with a 2-4 mM final concentration of EDC and a 5-10 mM final concentration of sulfo-NHS.
-
Incubate the mixture for 15 minutes at room temperature to form the sulfo-NHS ester.
-
-
Conjugation to Amine:
-
Adjust the pH of the activated this compound solution to 7.2-8.0 by adding a suitable buffer (e.g., PBS or borate buffer).
-
Immediately add the amine-containing substrate to the activated linker solution. The molar ratio of the linker to the amine will need to be optimized for the specific application.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Dissolve the azide-containing molecule and the this compound (or its conjugate from Protocol 1) in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).
-
Prepare fresh stock solutions of a Cu(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
-
Reaction Setup:
-
In a reaction vial, combine the azide and alkyne solutions.
-
Thoroughly degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
In a separate tube, premix the CuSO₄ and ligand solutions.
-
-
Click Reaction:
-
To the deoxygenated azide/alkyne mixture, add the sodium ascorbate solution, followed by the premixed CuSO₄/ligand solution to initiate the reaction.
-
Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the copper catalyst can be removed by various methods, including the use of a copper-chelating resin or precipitation.
-
Purify the desired triazole product by a suitable chromatographic method.
-
Protocol 3: HPLC-MS Analysis of Side Reaction Products
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
A suitable reversed-phase column (e.g., C18) for separation.
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture at different time points.
-
Dilute the quenched sample in the mobile phase to a suitable concentration for analysis.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
-
Detection: UV absorbance at 220 nm and 280 nm, and mass spectrometry.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan data over a relevant m/z range.
-
Extract ion chromatograms for the expected masses of the starting materials, desired product, and potential side products (N-acylurea and Glaser-Hay dimer).
-
The N-acylurea will have an m/z corresponding to [M(this compound) + M(EDC) - H₂O + H]⁺.
-
The Glaser-Hay dimer will have an m/z corresponding to [2*M(this compound) - 2H + H]⁺.
-
Visualizations
Caption: EDC/NHS coupling pathway and the N-acylurea side reaction.
Caption: CuAAC click chemistry and the Glaser-Hay side reaction.
Caption: Troubleshooting workflow for low yield in amide coupling.
References
Technical Support Center: Purification of Propargyl-PEG10-acid Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Propargyl-PEG10-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound conjugates?
A1: The choice of purification method depends on the properties of the molecule conjugated to the this compound (e.g., protein, peptide, small molecule). The most common techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for separating molecules based on hydrophobicity. This is highly effective for purifying conjugates where the hydrophobicity of the conjugate is significantly different from the starting materials.[1][2]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. This method is particularly useful when conjugating the PEG linker to a much larger molecule like a protein.[3][4]
-
Dialysis/Ultrafiltration: This technique is used to separate molecules based on a molecular weight cutoff (MWCO) and is effective for removing small, unconjugated this compound from a large conjugated biomolecule.[3]
Q2: How do I choose the right purification method for my conjugate?
A2: Consider the following factors:
-
Size of the conjugated molecule: For large biomolecules (e.g., antibodies), SEC or dialysis are often the preferred methods for removing the much smaller, unconjugated PEG linker.
-
Physicochemical properties: If the conjugate has significantly different hydrophobicity compared to the starting materials, RP-HPLC is a powerful tool.
-
Required purity: HPLC methods generally offer higher resolution and purity compared to dialysis.
-
Scale of the purification: Dialysis and SEC are often more scalable for larger quantities compared to preparative HPLC.
Q3: What are the storage recommendations for this compound and its conjugates?
A3: this compound should be stored at -20°C. For the conjugate, it is recommended to store it under conditions that are optimal for the non-PEGylated molecule (e.g., protein or peptide). For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it should be used within one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC) Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | Non-optimal chromatographic conditions; inherent polydispersity of the conjugate (less likely with a discrete PEG10). | Increase column temperature; optimize the gradient elution. |
| Low Recovery | Non-specific binding to the column matrix; precipitation of the conjugate on the column. | Change the column stationary phase (e.g., from C18 to C8); ensure the conjugate is soluble in the mobile phase throughout the gradient. |
| Co-elution of Conjugate and Unreacted Starting Material | Inappropriate column chemistry or mobile phase. | Experiment with different column stationary phases; adjust the mobile phase composition (e.g., organic solvent percentage, ion-pairing agent). |
| Unexpected Peaks | Presence of reaction byproducts or contaminants from reagents. | Use high-purity reagents and solvents; run blank gradients to identify system-related peaks. |
Size-Exclusion Chromatography (SEC) Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Conjugate and Unreacted PEG Linker | Inappropriate column choice for the molecular weight range. | Select a column with an exclusion limit that allows for the separation of the conjugate from the smaller unreacted linker. |
| Low Recovery of the Conjugate | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated with the running buffer; consider using a buffer with a slightly higher ionic strength. |
| Sample Volume Too Large | Overloading the column, leading to poor resolution. | The sample volume should not exceed 30% of the total column bed volume for optimal separation. |
Dialysis/Ultrafiltration
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Unconjugated Linker Still Present After Purification | Incorrect Molecular Weight Cutoff (MWCO) of the membrane; insufficient dialysis time or buffer volume. | Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to allow the this compound (MW: 524.6 g/mol ) to pass through. Dialyze overnight with at least two to three changes of a large volume of buffer. |
| Loss of Conjugated Biomolecule | The MWCO of the membrane is too large; non-specific binding to the membrane. | Ensure the MWCO is significantly smaller than the molecular weight of your biomolecule. Pre-condition the membrane according to the manufacturer's instructions. |
Experimental Protocols
Example Protocol 1: RP-HPLC Purification of a this compound Conjugated Peptide
This protocol provides a general starting point. Optimization will be required based on the specific properties of the peptide conjugate.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions and analyze for the presence of the desired conjugate using an appropriate analytical technique (e.g., LC-MS).
-
Pool the pure fractions and lyophilize to obtain the purified product.
-
Example Protocol 2: SEC Purification of a this compound Conjugated Protein
This protocol is suitable for removing the small, unconjugated this compound from a much larger protein.
-
Column: A desalting column with a suitable exclusion limit (e.g., Sephadex G-25).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: As recommended by the column manufacturer.
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the desalting column with at least 5 column volumes of the desired buffer.
-
Apply the sample to the column. The sample volume should be less than 30% of the column bed volume.
-
Elute the sample with the equilibration buffer.
-
The larger conjugated protein will elute first in the void volume, while the smaller, unconjugated PEG linker will be retained and elute later.
-
Collect fractions and analyze for protein content (e.g., Bradford assay or UV 280 nm absorbance) to identify the fractions containing the purified conjugate.
-
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: A logical flow diagram for troubleshooting common purification issues.
References
Propargyl-PEG10-acid stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Propargyl-PEG10-acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term storage, this compound should be stored at -20°C.[1][2][3][4] To prevent degradation from atmospheric moisture and oxygen, it is highly recommended to store the compound under an inert atmosphere, such as dry Argon or Nitrogen, and in the dark.[5]
Q2: How should I handle this compound upon receiving it and for daily use?
A2: this compound is typically shipped at ambient temperature, which is acceptable for short durations. Upon receipt, it should be stored at the recommended -20°C. When taking the compound out of storage for use, allow the container to slowly warm up to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. For frequent use, consider aliquoting the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. After use, any remaining compound in the original container should be backfilled with an inert gas like Nitrogen or Argon before sealing and returning to -20°C storage.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The main factors that can lead to the degradation of this compound are:
-
Oxidation: The polyethylene glycol (PEG) chain is susceptible to oxidative degradation, especially when exposed to air (oxygen) and elevated temperatures.
-
Hydrolysis: While the ether linkages in the PEG backbone are generally stable, repeated exposure to moisture can be a concern, particularly if acidic or basic impurities are present.
-
Light: PEG derivatives can be sensitive to light, which can catalyze oxidative degradation. Therefore, it is crucial to store the compound in the dark.
-
Incompatible Materials: Contact with strong acids, strong alkalis, and strong oxidizing or reducing agents should be avoided as they can degrade the molecule.
Q4: In what solvents is this compound soluble and are there any stability concerns with solutions?
A4: this compound is soluble in water, DMSO, DCM, and DMF. When preparing stock solutions, it is best to use anhydrous solvents to minimize the risk of hydrolysis. For ease of handling, especially since some PEG acids can be low-melting solids, preparing a stock solution in DMSO or DMF is recommended. Unused stock solutions should be stored at -20°C under an inert atmosphere. The stability of the compound in aqueous solutions can be pH-dependent, and it is advisable to use freshly prepared solutions for experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Q: I am observing inconsistent results in my conjugation reaction. Could the stability of my this compound be the issue?
A: Yes, inconsistent results can be a sign of reagent degradation. Here’s how to troubleshoot:
-
Review Storage and Handling:
-
Was the compound consistently stored at -20°C under an inert atmosphere and protected from light?
-
Was the container allowed to warm to room temperature before opening to prevent moisture condensation?
-
Has the compound undergone multiple freeze-thaw cycles? Consider preparing smaller aliquots for future use.
-
-
Check for Signs of Degradation:
-
Visually inspect the compound. Any change in color or consistency could indicate degradation.
-
Perform a purity check using analytical methods like HPLC or NMR spectroscopy. A decrease in the main peak area or the appearance of new peaks could signify the presence of degradation products.
-
-
Consider Solution Stability:
-
Are you using freshly prepared solutions for your reactions? Stock solutions, especially in aqueous buffers, may degrade over time.
-
Ensure the pH of your reaction buffer is compatible with the stability of the PEG linker.
-
Q: My this compound appears clumpy and is difficult to weigh accurately. What should I do?
A: Some PEG acids are low-melting solids, which can make them challenging to handle.
-
Recommended Practice: Instead of weighing out small amounts for each experiment, it is advisable to prepare a concentrated stock solution in a suitable anhydrous solvent like DMSO or DMF. This allows for more accurate and reproducible dispensing of the reagent.
-
Storage of Stock Solution: Store the stock solution in tightly sealed vials at -20°C. To minimize air exposure, consider using a septum-capped vial and withdrawing the solution with a syringe under an inert atmosphere.
Quantitative Stability Data Summary
| Parameter | Condition/Factor | Impact on Stability | Recommendation |
| Temperature | Long-term storage at > -15°C | Increased risk of oxidative degradation | Store at -20°C for long-term stability. |
| Freeze-thaw cycles | Potential for moisture introduction and physical changes | Aliquot into single-use vials to minimize freeze-thaw cycles. | |
| Atmosphere | Exposure to air (oxygen) | Promotes oxidative degradation of the PEG chain. | Store under an inert atmosphere (Nitrogen or Argon). |
| Moisture | Presence of water | Potential for hydrolysis, especially in the presence of acidic or basic contaminants. | Store in a dry environment with a desiccant outside the container. Use anhydrous solvents for stock solutions. |
| Light | Exposure to UV or ambient light | Can catalyze oxidative degradation. | Store in a dark container or protected from light. |
| pH | Strongly acidic or basic conditions | Can lead to the degradation of the molecule. | Use non-amine containing buffers at a pH range of 7-9 for conjugation reactions. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Can cause chemical degradation. | Avoid contact with these materials. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Degradation by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as PEG lacks a strong UV chromophore).
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (optional).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional).
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: CAD, ELSD, or MS.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the chromatogram of a fresh, properly stored sample to establish a reference purity profile.
-
Analyze the chromatogram of the test sample and compare it to the reference.
-
A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.
-
Protocol 2: Forced Degradation Study
Forced degradation studies can help identify potential degradation pathways and the stability-indicating nature of the analytical method.
Stress Conditions:
-
Acidic Hydrolysis: Incubate a solution of this compound in a mild acidic buffer (e.g., pH 4-5) at an elevated temperature (e.g., 40-60°C) for a defined period.
-
Basic Hydrolysis: Incubate a solution in a mild basic buffer (e.g., pH 9-10) at room temperature or a slightly elevated temperature.
-
Oxidation: Treat a solution with a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1-1%), at room temperature.
-
Thermal Stress: Store the solid compound or a solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose the solid compound or a solution to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound under the different stress conditions.
-
At various time points, withdraw aliquots of the samples.
-
Analyze the samples by HPLC (as described in Protocol 1) or another suitable analytical technique like NMR or LC-MS to monitor the formation of degradation products.
-
Aim for a degradation of approximately 5-20% to ensure that the degradation products can be adequately detected without complete loss of the parent compound.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Catalyst Selection for Propargyl-PEG10-acid Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection and troubleshooting for click chemistry reactions involving Propargyl-PEG10-acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click chemistry reaction used with this compound?
The reaction is a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction forms a stable triazole linkage between the terminal alkyne of the propargyl group on this compound and an azide-functionalized molecule.[4][5] The copper(I) catalyst is crucial for this reaction, as it dramatically accelerates the rate and ensures the formation of the 1,4-disubstituted triazole isomer exclusively.
Q2: What is the active catalyst species in CuAAC, and how is it generated?
The active catalyst is the copper(I) ion (Cu⁺). Although copper(I) salts like CuI or CuBr can be used directly, it is more common to generate Cu(I) in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most frequently used reducing agent for this purpose.
Q3: Why are ligands used in CuAAC reactions?
Ligands are used to stabilize the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and disproportionation. They also enhance the reaction efficiency and can help to protect sensitive biomolecules from copper-mediated damage. A common practice is to use a 5:1 ligand to copper ratio.
Q4: Can I use a buffer other than PBS or HEPES for my click reaction?
It is advisable to avoid Tris-based buffers as the amine groups can chelate the copper catalyst, thereby inhibiting the reaction. Buffers like PBS or HEPES are generally recommended. The reaction is typically effective over a pH range of 4 to 12.
Troubleshooting Guide
This guide addresses common issues encountered during click chemistry experiments with this compound.
Problem 1: Low or no product formation.
-
Possible Cause: Inactive catalyst. The active Cu(I) catalyst is susceptible to oxidation.
-
Solution:
-
Always prepare fresh sodium ascorbate solution for each experiment, as it degrades in solution.
-
Degas your reaction solutions to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Ensure you are using the correct ratio of ligand to copper (a 5:1 ratio is often recommended) to protect the Cu(I) state.
-
-
-
Possible Cause: Interfering substances in the reaction mixture.
-
Solution:
-
Avoid using Tris-based buffers.
-
If your sample contains thiols (e.g., from DTT or cysteine residues), remove them via dialysis or buffer exchange before the reaction, as they can strongly bind to the copper catalyst.
-
-
-
Possible Cause: Low reactant concentrations.
-
Solution:
-
Click reactions are concentration-dependent. If your reaction is proceeding slowly or not at all, consider increasing the concentration of your reactants. A 2- to 10-fold molar excess of the azide probe over the alkyne-labeled molecule can be beneficial.
-
-
Problem 2: Inconsistent or non-reproducible results.
-
Possible Cause: Purity and stability of reagents.
-
Solution:
-
Ensure the purity of your this compound and azide-containing molecule. Impurities can interfere with the reaction.
-
Check for degradation of your stock solutions, especially the sodium ascorbate.
-
-
-
Possible Cause: Order of reagent addition.
-
Solution:
-
A common and effective order of addition is to first mix the propargyl- and azide-functionalized molecules, followed by the addition of the copper catalyst/ligand premix, and finally initiate the reaction by adding the fresh reducing agent.
-
-
Quantitative Data Summary
The following tables provide typical concentration ranges and reaction conditions for CuAAC reactions.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Alkyne (this compound) | 50 µM - 500 µM | Lower concentrations can lead to slower reactions. |
| Azide | 1.0 - 1.2 equivalents (relative to alkyne) | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | The final concentration can be adjusted as needed. |
| Ligand | 5x the molar concentration of CuSO₄ | A 5:1 ligand-to-copper ratio is commonly used to protect the catalyst. |
| Sodium Ascorbate | 5-10x the molar concentration of CuSO₄ | A fresh solution should be prepared for each experiment. |
Table 2: Reaction Time to Completion for Different Alkyne Substrates
| Alkyne Substrate | Copper Concentration | Time to 50% Completion | Time to 90% Completion |
| Secondary Propiolamide | 10 µM | < 5 min | ~10 min |
| Propargyl Ether | 10 µM | ~5 min | ~15 min |
| N-Propargylamide | 10 µM | ~10 min | ~25 min |
| Phenylacetylene | 10 µM | ~15 min | > 30 min |
| Data adapted from a representative study and may vary based on specific reaction conditions. |
Experimental Protocols
Protocol 1: General CuAAC Reaction in Solution
This protocol provides a general guideline for a small-scale CuAAC reaction.
Materials:
-
This compound (1.0 eq)
-
Azide-functionalized molecule (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Ligand (e.g., THPTA) (5x the molar amount of CuSO₄)
-
Sodium ascorbate (0.05-0.5 eq)
-
Solvent (e.g., PBS, HEPES)
Procedure:
-
Dissolve the this compound and the azide-functionalized molecule in the chosen solvent in a reaction vessel.
-
In a separate tube, prepare a premix of the CuSO₄ and ligand solutions.
-
Add the copper/ligand premix to the reaction vessel containing the alkyne and azide.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in the reaction buffer.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the main reaction mixture.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as LC-MS or TLC.
Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions [mdpi.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. Alkyne | BroadPharm [broadpharm.com]
Technical Support Center: Propargyl-PEG10-acid
This guide provides troubleshooting and answers to frequently asked questions regarding the quenching of unreacted Propargyl-PEG10-acid in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a bifunctional linker commonly used in bioconjugation and for the development of Proteolysis Targeting Chimeras (PROTACs).[1][] It possesses two distinct reactive functional groups:
-
A terminal propargyl group (an alkyne) that reacts with azide-containing molecules through a copper-catalyzed "Click Chemistry" reaction (CuAAC) to form a stable triazole linkage.[3]
-
A terminal carboxylic acid group which can be activated (e.g., using EDC and NHS) to react with primary amine groups (like those on lysine residues of proteins) to form a stable amide bond.[3][4]
Q2: Why is it necessary to quench unreacted this compound?
Quenching is a critical step to terminate the conjugation reaction. Failing to quench or "cap" unreacted functional groups can lead to several downstream issues:
-
Non-Specific Labeling: Residual reactive groups can bind to other molecules or surfaces in subsequent experimental steps, leading to false positives or ambiguous results.
-
Batch-to-Batch Variability: Inconsistent quenching can lead to variations in the final conjugate, affecting reproducibility.
-
Protein Aggregation: Cross-linking between molecules can occur if both ends of the linker remain reactive, potentially leading to aggregation and precipitation of the conjugate.
-
Altered Biological Activity: Unwanted reactions with other cellular components can alter the function of your target molecule.
Q3: How do I quench the unreacted activated carboxylic acid (NHS ester) group?
If you have activated the carboxylic acid of this compound to an NHS ester, any excess must be quenched to prevent it from reacting with other primary amines. The standard method is to add a small molecule containing a primary amine.
The reaction is typically rapid. These quenching agents compete for the NHS ester, effectively capping it. Common quenching agents include Tris, glycine, lysine, or ethanolamine.
Troubleshooting and Protocols
Problem: I have unreacted this compound after my conjugation reaction. How do I proceed?
The correct quenching strategy depends on which functional group(s) of the linker remain unreacted in your experiment. Below are protocols for quenching the propargyl group, the activated acid group, and a workflow for quenching both.
Workflow for Quenching this compound
This diagram outlines the decision-making process for quenching unreacted this compound after a conjugation reaction.
Caption: Logical workflow for quenching unreacted this compound.
Table 1: Comparison of Quenching Agents
| Quenching Agent | Target Functional Group | Typical Final Concentration | Typical Reaction Time | Key Considerations |
| Tris or Glycine | Activated Carboxylic Acid (NHS Ester) | 20-100 mM | 15 minutes | Simple, fast, and effective. Uses a buffer containing primary amines. |
| Small Molecule Azide (e.g., Sodium Azide, Azidoacetic acid) | Propargyl (Alkyne) | 5-10 fold molar excess over unreacted alkyne | 1-2 hours | Requires the same Cu(I) catalyst system as the primary click reaction. Ideal for ensuring all alkynes are converted to triazoles. |
| Small Molecule Thiol (e.g., L-Cysteine, Mercaptoethanol) | Propargyl (Alkyne) | 10-20 fold molar excess over unreacted alkyne | 1-4 hours | Copper-free alternative. The thiol-yne reaction can be initiated by a base or UV, but nucleophilic addition is milder for biomolecules. |
Experimental Protocols
Protocol 1: Quenching Unreacted Activated Acid (NHS Ester)
This protocol is for capping unreacted NHS esters that were formed from the carboxylic acid of this compound.
Materials:
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0, or 1 M Glycine.
-
Reaction mixture containing the unreacted NHS-activated linker.
Procedure:
-
Prepare the quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Add the quenching buffer to your reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris per 1 mL of reaction volume.
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
Proceed to the next quenching step (if needed) or to the final purification of your conjugate via dialysis, desalting column, or size-exclusion chromatography (SEC).
Protocol 2: Quenching Unreacted Propargyl (Alkyne) Group
Choose one of the two methods below to cap the terminal alkyne group.
Method A: Azide Capping (Copper-Catalyzed)
This method uses the same "click" chemistry conditions as the primary conjugation to react the alkyne with a small azide.
Materials:
-
Small molecule azide (e.g., sodium azide or a more soluble organic azide like 2-azidoethanol). Prepare a 100 mM stock in water or DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
Sodium Ascorbate: 100 mM stock in water (must be prepared fresh).
-
THPTA or other copper-chelating ligand (optional but recommended for proteins): 50 mM stock in water.
Procedure:
-
To your reaction mixture, add the small molecule azide to a final concentration that is a 5-10 fold molar excess over the estimated amount of unreacted propargyl groups.
-
If using a ligand, add it to the reaction mixture first to a final concentration of ~1 mM.
-
Initiate the quenching reaction by adding Sodium Ascorbate (final concentration ~5 mM) followed by CuSO₄ (final concentration ~1 mM).
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Proceed to purification to remove the quenching reagents, copper, and byproducts.
Method B: Thiol Capping (Copper-Free)
This method utilizes the thiol-yne reaction to cap the alkyne.
Materials:
-
Small molecule thiol (e.g., L-cysteine or 2-Mercaptoethanol). Prepare a 1 M stock solution.
-
Base (optional, for nucleophilic catalysis): e.g., triethylamine (TEA).
Procedure:
-
Add the thiol reagent to the reaction mixture to a final concentration that is a 10-20 fold molar excess over the estimated unreacted propargyl groups.
-
For base-catalyzed nucleophilic addition, adjust the pH of the reaction to ~8.0-8.5.
-
Incubate the reaction for 2-4 hours at room temperature. Monitor the reaction if possible, as reaction times may vary.
-
Proceed to purification. Ensure the purification method effectively removes the excess thiol, which is often reactive.
Visualizing the Quenching Reaction
This diagram illustrates the chemical principle of quenching the propargyl group with a small azide molecule.
Caption: Capping an unreacted propargyl group via Click Chemistry.
Q4: How can I verify that the quenching was successful?
Verification of a successful quenching reaction typically requires analytical techniques:
-
Mass Spectrometry (MS): This is the most direct method. The mass of your final product should increase by the mass of the quenching agent. For example, after quenching an NHS ester with glycine, you should observe a mass shift corresponding to the addition of the glycinyl group.
-
Raman Spectroscopy: Terminal alkynes have a distinct and strong signal in Raman spectra. The disappearance or significant reduction of this signal can indicate a successful reaction at the propargyl group.
-
Chromatography (HPLC/UPLC): A successful conjugation and quenching reaction will result in a product with a different retention time compared to the starting materials. This can be used to confirm the reaction completion and purity of the final product.
References
Technical Support Center: Analyzing Propargyl-PEG10-acid Reaction Kinetics
Welcome to the technical support center for Propargyl-PEG10-acid, a versatile bifunctional linker used in bioconjugation and drug delivery. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the reaction kinetics of this compound.
This compound possesses two reactive functional groups: a terminal carboxylic acid and a propargyl group. The carboxylic acid can be conjugated to primary amines via amide bond formation, typically using carbodiimide chemistry (e.g., EDC/NHS). The propargyl group enables "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient and specific conjugation to azide-modified molecules.[1][2]
This resource provides detailed troubleshooting guides, frequently asked questions, and experimental protocols to help you optimize your reaction conditions and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for conjugating this compound to other molecules?
A1: this compound can be conjugated through two primary reaction pathways:
-
Amide bond formation: The terminal carboxylic acid can be reacted with primary amines in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[3]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group reacts with an azide-containing molecule in the presence of a Cu(I) catalyst to form a stable triazole linkage.[4]
Q2: Why is my yield low in the EDC/NHS coupling reaction?
A2: Low yields in EDC/NHS coupling can be attributed to several factors:
-
Hydrolysis of the activated ester: The NHS-ester intermediate is sensitive to water and can hydrolyze back to the carboxylic acid. It is crucial to use the activated PEG-acid immediately.[5]
-
Suboptimal pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.0-8.5.
-
Competing nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target amine for the activated PEG, reducing the yield.
-
Inactive reagents: EDC and NHS are moisture-sensitive and should be stored properly to maintain their activity.
Q3: I'm observing aggregation of my protein during the PEGylation reaction. What can I do?
A3: Protein aggregation during PEGylation can be caused by several factors:
-
High concentration of reactants: High concentrations of the protein or PEG reagent can promote intermolecular crosslinking. Try reducing the concentrations of your reactants.
-
Inappropriate buffer conditions: The pH, ionic strength, or presence of certain salts in the reaction buffer can affect protein stability. Consider screening different buffer conditions.
-
Reaction temperature: Performing the reaction at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.
Q4: How can I monitor the progress of my PEGylation reaction?
A4: The progress of the reaction can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC) can separate the PEGylated product from the unreacted protein based on size. Reversed-phase HPLC (RP-HPLC) can also be used to resolve different PEGylated species.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to confirm the mass of the PEGylated product and determine the degree of PEGylation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can show a shift in the molecular weight of the protein after PEGylation.
Q5: What are the best storage conditions for this compound?
A5: this compound should be stored at -20°C in a tightly sealed container, protected from moisture. It is advisable to allow the reagent to warm to room temperature before opening to prevent condensation.
Troubleshooting Guides
EDC/NHS Coupling Reaction
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive EDC or NHS | Use fresh, properly stored EDC and NHS. Prepare solutions immediately before use. |
| Hydrolysis of NHS-ester | Perform the reaction promptly after activating the this compound. Consider a two-step pH adjustment. | |
| Incorrect pH | Activate the carboxylic acid at pH 4.5-6.0 and conduct the amine coupling at pH 7.0-8.5. | |
| Competing nucleophiles in buffer | Use non-amine-containing buffers such as MES for activation and PBS or borate buffer for coupling. | |
| Product Aggregation | High reactant concentrations | Reduce the concentration of the protein and/or the PEG reagent. |
| Unfavorable buffer conditions | Screen different buffers, pH, and salt concentrations to improve protein stability. | |
| High temperature | Perform the reaction at a lower temperature (e.g., 4°C). | |
| Multiple PEGylated Species | High molar excess of PEG reagent | Optimize the molar ratio of this compound to your target molecule. |
| Multiple reactive sites on the target | If site-specific conjugation is required, consider protein engineering to remove excess reactive sites. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Oxidation of Cu(I) catalyst | Use a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state. Degas solutions to remove oxygen. |
| Impure reagents | Ensure the purity of both the this compound and the azide-containing molecule. | |
| Suboptimal reagent stoichiometry | Optimize the concentrations of the copper catalyst and the reducing agent. | |
| Cell Toxicity (for in-situ reactions) | High copper concentration | Use a copper-chelating ligand like THPTA to reduce copper toxicity. |
| Side Reactions | Reaction with other functional groups | CuAAC is generally very specific, but ensure no other highly reactive species are present that could interfere. |
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Amide Coupling
This protocol provides a general procedure for conjugating this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 2-5 fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for the "click" reaction between this compound and an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve this compound and the azide-containing molecule in the Reaction Buffer.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of CuSO₄ in water.
-
If using, prepare a stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the this compound and the azide-containing molecule.
-
If using a ligand, add THPTA to the mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The solution may change color.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as SEC or affinity chromatography to remove the copper catalyst and excess reagents.
-
Data Presentation
Table 1: Recommended Starting Conditions for this compound Reactions
| Parameter | EDC/NHS Coupling | CuAAC (Click Chemistry) |
| pH | Activation: 4.5-6.0Coupling: 7.0-8.5 | 7.0-8.0 |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Molar Ratios | PEG-acid : Amine = 1:1 to 20:1EDC : PEG-acid = 2-5:1NHS : PEG-acid = 2-5:1 | Alkyne : Azide = 1:1 to 5:1CuSO₄ : Alkyne = 0.1-0.5:1Sodium Ascorbate : CuSO₄ = 5-10:1 |
| Reaction Time | 2-24 hours | 1-4 hours |
| Solvent | Aqueous buffers (MES, PBS), DMSO, DMF | Aqueous buffers (PBS), DMSO, DMF |
Note: The optimal conditions are highly dependent on the specific reactants and should be empirically determined.
Mandatory Visualizations
Caption: Workflow for EDC/NHS-mediated amide coupling.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Technical Support Center: Propargyl-PEG10-acid Coupling
Welcome to the Technical Support Center for Propargyl-PEG10-acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a direct question-and-answer format. Here, you will find detailed information to address common issues encountered during the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound coupling?
This compound is a PEG derivative that contains a terminal carboxylic acid.[1] This carboxylic acid can be coupled with primary amine groups on biomolecules, such as proteins or peptides, to form a stable amide bond. This reaction typically requires the use of activating agents, most commonly a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2] The propargyl group on the other end of the PEG linker can then be used for subsequent "click chemistry" reactions with azide-containing molecules.[1]
Q2: What is the optimal pH for EDC/NHS-mediated coupling of this compound?
For optimal results, a two-step pH adjustment is recommended.[3]
-
Activation Step: The activation of the carboxylic acid on the this compound with EDC is most efficient in a slightly acidic environment, with a pH range of 4.5 to 6.0. A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.
-
Coupling Step: The subsequent reaction of the activated NHS-ester with a primary amine is favored at a neutral to slightly basic pH, typically between 7.0 and 8.5. This is because the primary amine needs to be in its unprotonated, nucleophilic state to react efficiently. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a common choice for this step.
Q3: Can I perform the coupling reaction in a single buffer?
While a two-step pH adjustment is optimal for efficiency, it is possible to perform the reaction at a pH between 7.0 and 7.5. However, this may result in lower coupling efficiency as the acidic activation step is less favorable at this pH, and the NHS-ester intermediate is more susceptible to hydrolysis at higher pH values. Increasing the concentration of EDC can help to compensate for the reduced efficiency at a neutral pH.
Q4: What are common coupling reagents other than EDC/NHS for this reaction?
Besides EDC/NHS, other coupling reagents can be used, such as:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is a highly efficient coupling reagent that can be used to generate an active ester from the carboxylic acid. It is often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in polar aprotic solvents like DMF.
-
DCC (N,N'-dicyclohexylcarbodiimide): DCC is another carbodiimide that can be used for this type of coupling. However, a major drawback is the formation of a dicyclohexylurea (DCU) byproduct that is insoluble in most common solvents, which can complicate purification.
Q5: How can I monitor the progress of my PEGylation reaction?
Several analytical techniques can be used to monitor the progress of the reaction and characterize the final product:
-
SDS-PAGE: A common initial method where the PEGylated product will show a noticeable increase in apparent molecular weight compared to the unmodified molecule.
-
Ion-Exchange Chromatography (IEX): This technique can often separate molecules with different numbers of attached PEG chains.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC/MS provide the most accurate measurement of the molecular weight of the conjugate, confirming the successful attachment of the PEG linker.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Coupling Efficiency | Suboptimal pH: The pH for the activation or coupling step was not in the optimal range. | Verify the pH of your buffers. For EDC/NHS chemistry, use a two-step protocol with activation at pH 4.5-6.0 and coupling at pH 7.0-8.5. |
| Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. | Add the amine-containing molecule to the activated this compound immediately after the pH is raised for the coupling step. | |
| Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete in the reaction. | Use non-amine, non-carboxylate buffers like MES for the activation step. Phosphate buffers are suitable for the coupling step. | |
| Degraded Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly. | Store EDC and NHS desiccated at -20°C. Allow them to equilibrate to room temperature before opening to prevent condensation. Use fresh reagents if degradation is suspected. | |
| Protein Aggregation/Precipitation | High Concentration of EDC: High concentrations of EDC can sometimes cause protein precipitation. | If precipitation occurs, try reducing the amount of EDC used in the reaction. |
| Protein Instability: The protein may not be stable at the pH or temperature of the reaction. | Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that maintains protein stability. | |
| Inconsistent Results | Variability in pH Measurement: Inaccurate pH measurements can lead to inconsistent results. | Ensure your pH meter is properly calibrated with fresh buffers. Be aware that the pH of some buffers, like pH 10.01, can change over time due to CO2 absorption. |
Quantitative Data Summary
Table 1: Optimal pH Ranges for EDC/NHS Coupling
| Reaction Step | pH Range | Recommended Buffer(s) | Reference(s) |
| Activation of Carboxylic Acid | 4.5 - 6.0 | MES | |
| Coupling to Primary Amine | 7.0 - 8.5 | PBS, Borate, Bicarbonate |
Table 2: Half-life of NHS-Ester at Various pH Values
| pH | Approximate Half-Life | Reference(s) |
| 7.0 | 4-5 hours | |
| 8.0 | 1 hour | |
| 8.6 | 10 minutes |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
Materials:
-
This compound
-
Protein with primary amine(s)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before opening. Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A common starting point is a 2-5 fold molar excess of each.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation:
-
Immediately add the activated this compound solution to your protein, which has been dissolved in or buffer-exchanged into the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using a desalting column or other appropriate chromatography method.
-
Protocol 2: HATU-Mediated Coupling of this compound
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
DIPEA (N,N-diisopropylethylamine) or TEA (triethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.
-
Add the amine-containing molecule (1.0-1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress (typically complete within 1-4 hours).
-
Upon completion, quench the reaction with water or a mild aqueous acid, followed by extraction with a suitable organic solvent.
-
Purify the crude product, typically by column chromatography.
Visualizations
Caption: Workflow for the two-step EDC/NHS coupling of this compound.
Caption: Troubleshooting logic for low yield in this compound coupling.
References
Validation & Comparative
Propargyl-PEG10-acid vs. Other PEG Linker Lengths: A Comparative Guide for Researchers
In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's success.[1][2] Among the diverse linker technologies, Propargyl-PEG-acid linkers have emerged as versatile tools. These heterobifunctional linkers feature a terminal propargyl group for highly efficient "click chemistry," a carboxylic acid for straightforward conjugation to amines, and a polyethylene glycol (PEG) spacer that significantly influences the conjugate's properties.[2][3][4]
This guide provides an objective comparison of Propargyl-PEG10-acid with other PEG linker lengths, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Impact of PEG Linker Length on Physicochemical Properties
The length of the PEG chain is a fundamental parameter that dictates the linker's physical and chemical characteristics. As the number of ethylene glycol units increases, so do the linker's molecular weight, length, and hydrophilicity, which in turn affects the properties of the resulting bioconjugate.
| Linker Name | PEG Units (n) | Molecular Weight ( g/mol ) | Key Characteristics & Impact |
| Propargyl-PEG3-acid | 3 | 231.29 | Lower hydrophilicity; may be preferred where minimizing steric hindrance is critical. |
| Propargyl-PEG4-acid | 4 | 275.35 | Compact linker, suitable for applications requiring minimal spacing between conjugated molecules. |
| Propargyl-PEG7-acid | 7 | 407.50 | A balance of hydrophilicity and manageable chain length. |
| Propargyl-PEG8-acid | 8 | 451.56 | Offers good solubility and flexibility. |
| This compound | 10 | 524.6 | Substantial increase in hydrophilicity, often used to improve the solubility and pharmacokinetic profile of hydrophobic payloads. |
| Propargyl-PEG12-acid | 12 | 612.71 | Further enhances solubility and can extend circulation half-life. |
| Propargyl-PEG24-acid | 24 | 1140.3 | Significantly increases hydrodynamic radius, leading to reduced renal clearance and longer in-vivo circulation. |
Performance Comparison: The Role of PEG Length in Bioconjugates
The length of the PEG linker profoundly influences the solubility, stability, pharmacokinetics (PK), and ultimately, the therapeutic efficacy of a bioconjugate.
-
Solubility and Stability: A primary advantage of PEG linkers is their ability to increase the aqueous solubility of conjugated molecules, a crucial feature when working with hydrophobic payloads that are prone to aggregation. Longer PEG chains, such as PEG10 and above, are particularly effective at mitigating this issue, enabling higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC. The triazole ring formed via the "click" reaction between the propargyl group and an azide is exceptionally stable under physiological conditions, ensuring the integrity of the conjugate in vivo.
-
Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutics. A longer PEG linker increases the hydrodynamic radius of the conjugate, which reduces renal clearance and extends its plasma half-life. This prolonged circulation can lead to greater accumulation of the therapeutic in the target tissue, such as a tumor. Studies have shown that ADCs with PEG8, PEG12, and PEG24 linkers have significantly higher plasma exposure compared to those with shorter PEG2 and PEG4 linkers.
-
In Vivo Efficacy: Enhanced pharmacokinetic profiles often translate to improved in vivo efficacy. For instance, in a xenograft mouse model, ADCs with longer PEG linkers (PEG8, PEG12, and PEG24) demonstrated a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with shorter PEG2 and PEG4 linkers. Similarly, in studies with folate-linked liposomes, increasing the PEG linker length up to 10kDa significantly enhanced tumor accumulation and antitumor activity in vivo.
-
A Potential Trade-Off: While longer PEG linkers generally offer advantages in vivo, they may sometimes lead to a decrease in in vitro potency. This effect is thought to be due to steric hindrance, where the longer, flexible chain may interfere with the binding of the targeting molecule to its receptor or the payload to its intracellular target. The optimal linker length often represents a balance between enhancing PK properties and maintaining potent cytotoxicity, necessitating empirical evaluation.
Quantitative Data Summary
The following table summarizes experimental data from preclinical studies, comparing the performance of bioconjugates with different PEG linker lengths.
| Bioconjugate System | PEG Linker Length | Key Performance Metric | Result | Reference |
| Radiolabeled ADCs in L540cy xenograft mice | PEG2, PEG4 | Tumor Weight Reduction | 35-45% | |
| PEG8, PEG12, PEG24 | Tumor Weight Reduction | 75-85% | ||
| Non-PEGylated Control | Tumor Weight Reduction | 11% | ||
| PEG2, PEG4 | Tumor to Plasma Exposure Ratio | Lower | ||
| PEG8, PEG12, PEG24 | Tumor to Plasma Exposure Ratio | Significantly Higher | ||
| Doxorubicin-loaded, Folate-linked Liposomes in KB tumor-bearing mice | PEG-2K, PEG-5K | Tumor Size Reduction | Baseline | |
| PEG-10K | Tumor Size Reduction | >40% greater reduction compared to 2K/5K groups | ||
| Affibody-MMAE Conjugates | No PEG | Half-life | 19.6 minutes | |
| 4 kDa or 10 kDa PEG | Half-life | Significantly improved |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis and evaluation of bioconjugates using Propargyl-PEG-acid linkers.
Protocol 1: General Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-step process for conjugating a cytotoxic payload to an antibody using a this compound linker.
Step 1: Antibody Functionalization with the Linker
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
-
Procedure:
-
Prepare a stock solution of this compound, NHS, and EDC in anhydrous DMF.
-
Activate the carboxylic acid group of the linker by mixing this compound with EDC and NHS (typically at a 1:1.2:1.2 molar ratio) in DMF. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
Add the activated Propargyl-PEG10-NHS ester solution to the antibody solution. A molar excess of 5-20 fold of the linker over the antibody is typically used.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The NHS ester will react with primary amine groups (e.g., lysine residues) on the antibody to form stable amide bonds.
-
Purify the alkyne-functionalized antibody from excess linker and reaction byproducts using SEC or dialysis.
-
Step 2: Click Chemistry Conjugation of the Payload
-
Materials:
-
Alkyne-functionalized antibody from Step 1
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper ligand (e.g., THPTA)
-
-
Procedure:
-
Prepare stock solutions of the azide-payload, CuSO₄, sodium ascorbate, and the ligand.
-
In a reaction vessel, combine the alkyne-functionalized antibody with the azide-modified payload (typically at a 1:3-5 molar ratio).
-
Add the copper ligand, followed by CuSO₄ and sodium ascorbate to catalyze the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purify the final ADC conjugate using SEC to remove excess payload and catalyst components.
-
Characterize the final ADC for DAR, purity, and aggregation.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of the synthesized ADC on a target cancer cell line.
-
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Complete cell culture medium
-
Synthesized ADC and unconjugated payload (as a control)
-
MTT or WST-8 reagent
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the free drug control in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the ADC or control drug. Include untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.
-
Add the MTT or WST-8 reagent to each well and incubate for an additional 2-4 hours, according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Plot the viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The length of the PEG linker is a critical design parameter in the development of sophisticated bioconjugates. While shorter PEG linkers may be advantageous in specific contexts where minimal steric hindrance is required, the evidence strongly suggests that longer linkers, such as this compound and beyond, offer significant benefits. These benefits include enhanced solubility and stability, particularly for hydrophobic payloads, and markedly improved pharmacokinetic profiles, which often lead to superior in vivo efficacy.
However, a potential trade-off with in vitro potency may exist, highlighting that the optimal PEG linker length is likely specific to the antibody, payload, and target combination. Therefore, a systematic and empirical evaluation, as outlined in this guide, is essential for the rational design of next-generation therapeutics with an improved therapeutic index.
References
A Comparative Guide to Bioconjugation: Propargyl-PEG10-acid vs. DBCO Linkers
In the landscape of bioconjugation, the precise and efficient coupling of molecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the plethora of chemical strategies available, "click chemistry" has emerged as a powerful and versatile approach. This guide provides an objective comparison of two widely used classes of linkers that leverage click chemistry: Propargyl-PEG10-acid, which participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Dibenzocyclooctyne (DBCO) linkers, which are employed in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This comparison will equip researchers, scientists, and drug development professionals with the necessary information to select the optimal linker for their specific bioconjugation needs.
Introduction to the Linkers and Their Chemistries
This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl group) and a carboxylic acid, separated by a 10-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for straightforward conjugation to primary amines on biomolecules, such as the lysine residues of proteins, through amide bond formation. The propargyl group serves as a handle for the subsequent CuAAC reaction with an azide-functionalized molecule. CuAAC is renowned for its high efficiency and reliability, but necessitates a copper(I) catalyst, which can be a concern in biological systems due to its potential cytotoxicity.[1][2]
DBCO (Dibenzocyclooctyne) linkers are a class of cycloalkynes characterized by a strained eight-membered ring system. This inherent ring strain is the driving force for the SPAAC reaction, a catalyst-free click chemistry reaction with azides.[3][4] The absence of a copper catalyst makes SPAAC highly biocompatible and ideal for applications in living cells and in vivo.[1] DBCO linkers are available with various functionalities (e.g., NHS esters, maleimides, acids) for attachment to biomolecules.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and DBCO linkers hinges on a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the experimental system. The following table summarizes key quantitative and qualitative performance parameters for each linker type.
| Feature | This compound (CuAAC) | DBCO Linkers (SPAAC) | Key Considerations |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | CuAAC requires a catalyst, while SPAAC is catalyst-free. |
| Catalyst Requirement | Yes, Copper(I) | No | The copper catalyst in CuAAC can be cytotoxic, limiting in vivo applications. |
| Biocompatibility | Moderate; copper toxicity is a concern but can be mitigated with ligands. | High; ideal for live-cell and in vivo applications. | For sensitive biological systems, SPAAC is generally preferred. |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ (general for CuAAC) | ~0.1 - 1.0 M⁻¹s⁻¹ (for DBCO) | CuAAC is generally significantly faster than SPAAC. |
| Typical Reaction Time | 1 - 4 hours | < 5 minutes to overnight, dependent on reactants and concentration. | CuAAC can often be driven to completion faster under optimized conditions. |
| Typical Yield | High to quantitative (>90%) | High to quantitative (>90%) | Both methods are highly efficient when optimized. |
| Stability of Linker | Propargyl group is generally stable. | DBCO group is stable in aqueous buffers (pH 6-9) but can degrade under strongly acidic conditions. A DBCO-modified antibody showed ~3-5% loss of reactivity over 4 weeks at 4°C. | Both linkers offer good stability for most bioconjugation procedures. |
| Side Reactions | Potential for oxidative damage to proteins from copper-generated reactive oxygen species. | Can have side reactions with thiols. | The use of copper-chelating ligands in CuAAC can reduce side reactions. |
| Reagent Size | Small alkyne group. | Bulky cyclooctyne group. | The larger size of DBCO may cause steric hindrance in some applications. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the generalized experimental workflows for bioconjugation using this compound and DBCO linkers.
References
A Head-to-Head Comparison: Alternatives to Propargyl-PEG10-acid for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. Propargyl-PEG10-acid has been a staple for introducing an alkyne handle for "click" chemistry, but a new generation of linkers offers compelling advantages. This guide provides an objective comparison of alternatives to this compound, supported by experimental data and detailed protocols to inform your bioconjugation strategies.
This compound is a heterobifunctional linker that combines a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a carboxylic acid for conjugation to amine-containing biomolecules. While effective, the reliance on a polyethylene glycol (PEG) spacer and a copper catalyst has prompted the exploration of alternatives with improved biocompatibility, biodegradability, and reaction kinetics.
The Rise of PEG Alternatives
Polyethylene glycol (PEG) has long been the gold standard for improving the solubility and pharmacokinetic profile of bioconjugates.[1] However, concerns about the potential for immunogenicity and its non-biodegradable nature have driven the development of alternative hydrophilic linkers.[1][2] Prominent alternatives include polysarcosine (pSar), polypeptides, and polysaccharides, which offer improved biocompatibility and can be broken down by endogenous mechanisms.[1][3]
A New Wave of Bioconjugation Chemistries
Beyond the linker itself, the method of bioconjugation is a key consideration. While the CuAAC reaction enabled by this compound is robust, copper-free click chemistry variants and other bioorthogonal reactions provide significant advantages, particularly for in vivo applications. Strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine ligation are at the forefront of these next-generation techniques, offering faster reaction rates and eliminating the need for a potentially toxic copper catalyst.
Quantitative Comparison of Linker Performance
The following table summarizes key performance indicators for this compound and its alternatives. Data is compiled from various sources to provide a comparative overview.
| Linker Type | Bioconjugation Chemistry | Reaction Rate (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| This compound | CuAAC | ~10² - 10³ | Well-established, good water solubility. | Requires copper catalyst, potential PEG immunogenicity, non-biodegradable. |
| Polysarcosine (pSar) Linkers | Various (e.g., NHS ester, maleimide) | Not directly applicable (depends on reactive ends) | Non-immunogenic, biodegradable, excellent water solubility, potentially better PK profile than PEG. | Synthesis can be more complex than PEG. |
| Polypeptide Linkers | Various (e.g., NHS ester, sortase-mediated) | Not directly applicable | Biodegradable, tunable properties (flexibility, cleavability), low immunogenicity. | Can be susceptible to proteolysis, potential for secondary structure. |
| Polysaccharide (Dextran) Linkers | Various (e.g., reductive amination, squaric acid) | Not directly applicable | Biocompatible, biodegradable, high water solubility. | Can be less efficient in preventing protein adsorption compared to PEG. |
| DBCO-PEG Linkers | SPAAC | ~0.1 - 1.0 | Copper-free, bioorthogonal, good for in vivo applications. | Slower reaction rates compared to CuAAC and tetrazine ligation. |
| Tetrazine-Linkers | Tetrazine Ligation | ~10³ - 10⁶ | Extremely fast reaction rates, copper-free, bioorthogonal. | Tetrazine stability can be a concern under certain conditions. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for key bioconjugation techniques are provided below to facilitate a practical comparison.
Protocol 1: Bioconjugation using Propargyl-PEG-acid (CuAAC)
This protocol describes a two-stage process: 1) activation of the carboxylic acid on the Propargyl-PEG-acid linker and conjugation to a protein, and 2) the copper-catalyzed click reaction with an azide-containing molecule.
Stage 1: Amine Coupling of Propargyl-PEG-acid to a Target Protein
-
Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Activation of Propargyl-PEG-acid: In a separate tube, dissolve Propargyl-PEG-acid in anhydrous DMSO or DMF. Add 1.5 to 2-fold molar excess of EDC and NHS over the Propargyl-PEG-acid. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Protein: Add the activated Propargyl-PEG-acid mixture to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted PEG reagent using a desalting column or dialysis.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation: Prepare stock solutions of the azide-modified molecule, CuSO₄, and sodium ascorbate. A copper ligand such as THPTA is recommended to protect the protein.
-
Click Reaction: To the propargyl-modified protein in a suitable buffer (e.g., PBS, pH 7.0-8.0), add the azide-modified molecule (5-20 fold molar excess), THPTA (final concentration 1-5 mM), and CuSO₄ (final concentration 0.2-1 mM). Initiate the reaction by adding sodium ascorbate (final concentration 2-10 mM).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.
-
Purification: Remove the copper catalyst and excess reagents via desalting or dialysis.
Protocol 2: Bioconjugation using a Polysarcosine Linker
This protocol outlines the conjugation of a maleimide-functionalized polysarcosine linker to a reduced antibody.
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody (e.g., trastuzumab) using an excess of a reducing agent like TCEP.
-
Conjugation: Add the maleimide-functionalized polysarcosine-drug linker to the reduced antibody at a slight molar excess (e.g., 1.25 equivalents of linker per cysteine). Incubate for approximately 30 minutes.
-
Hydrolysis and Purification: Purify the resulting ADC using a desalting column. Incubate the ADC at 37°C for 48 hours to promote the hydrolysis of the thiosuccinimide ring, increasing the stability of the linkage.
Protocol 3: Bioconjugation using Polysaccharides (Squaric Acid Chemistry)
This method involves a two-step process for conjugating an amino-containing polysaccharide to a protein.
-
Labeling of Polysaccharide: React the polysaccharide with a squarate group.
-
Conjugation to Protein: React the squarate-labeled polysaccharide with the protein carrier. The resulting glycoconjugate can be purified using centrifugal filtration.
Visualizing the Pathways and Workflows
To further clarify the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Validating Propargyl-PEG10-acid Conjugation via HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the conjugation of Propargyl-PEG10-acid to amine-containing molecules, such as proteins, peptides, or small molecule drugs. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative validation techniques to assist researchers in selecting the optimal analytical strategy for their specific application.
Introduction to this compound Conjugation
This compound is a bifunctional linker that is increasingly utilized in bioconjugation and drug delivery. Its propargyl group allows for "click" chemistry reactions, while the carboxylic acid can be activated to form a stable amide bond with primary amines on biomolecules. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity. Validating the successful conjugation and quantifying the reaction efficiency is a critical step in the development of novel therapeutics and research tools. HPLC is a powerful and widely used technique for this purpose.
Comparison of HPLC Detection Methods for this compound Conjugates
A key challenge in the HPLC analysis of PEGylated compounds is the lack of a strong UV chromophore in the PEG chain itself. Therefore, the choice of detector is crucial for accurate quantification and characterization. This section compares the performance of common HPLC detectors for this application.
| Feature | HPLC-UV | HPLC-CAD | HPLC-ELSD | LC-MS |
| Principle | Measures the absorbance of UV light by the analyte. | Measures charge imparted to aerosolized analyte particles. | Measures light scattered by aerosolized analyte particles. | Measures the mass-to-charge ratio of ionized analytes. |
| Sensitivity | Moderate to low for PEG conjugates (dependent on the chromophore of the conjugated molecule). | High, with detection limits in the low-nanogram range on-column.[1] | Moderate, generally less sensitive than CAD. | Very high, capable of detecting trace amounts. |
| Linearity | Good over a wide range for the chromophoric part of the conjugate. | Good, can be linear over two orders of magnitude.[1] A power model may provide a better fit.[2] | Non-linear, often requires a logarithmic transformation for quantification. | Good over a specific concentration range. |
| Selectivity | Dependent on the UV absorbance profile of the conjugate versus impurities. | Universal for non-volatile analytes.[3] | Universal for non-volatile analytes. | Highly selective based on mass-to-charge ratio. |
| Quantitative Accuracy | High for the conjugated molecule if it has a strong chromophore. Does not directly quantify the PEG moiety. | High, provides a more uniform response for the entire conjugate.[4] | Moderate, challenged by non-linear response. | High, especially with the use of internal standards. |
| Information Provided | Purity based on UV-active species. | Purity and quantity of all non-volatile components. | Purity and relative quantity of non-volatile components. | Purity, quantity, molecular weight confirmation, and structural information. |
| Ideal For | Routine purity checks of conjugates with strong UV-absorbing molecules. | Accurate quantification of the conjugate and unreacted PEG. | Qualitative and semi-quantitative analysis when CAD is unavailable. | In-depth characterization, impurity identification, and confirmation of conjugation. |
Comparison of HPLC Separation Methods
The choice of HPLC separation mode is critical for resolving the conjugated product from starting materials and byproducts.
| HPLC Method | Principle | Resolution of Conjugates | Typical Application |
| Size-Exclusion (SEC) | Separation based on hydrodynamic radius. | Good for separating the high molecular weight conjugate from smaller unreacted PEG and small molecules. | Initial purity assessment and removal of unreacted PEG. |
| Reverse-Phase (RP-HPLC) | Separation based on hydrophobicity. | Excellent for resolving the conjugate from the unreacted protein/peptide and can separate species with different degrees of PEGylation. | Purity analysis, quantification of conjugation efficiency, and separation of positional isomers. |
| Ion-Exchange (IEX) | Separation based on net surface charge. | Can resolve PEGylated isoforms where PEGylation alters the overall charge of the molecule. | Separation of conjugates with different numbers of attached PEGs or positional isomers that affect charge. |
Experimental Protocols
This compound Conjugation to a Model Peptide
This protocol describes the conjugation of this compound to a peptide containing a lysine residue.
Materials:
-
This compound
-
Model Peptide (with at least one primary amine, e.g., from a lysine residue)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Solvents for HPLC analysis (e.g., Acetonitrile, Water, Trifluoroacetic Acid)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Add 1.5 molar equivalents of EDC and NHS to the this compound solution.
-
Incubate at room temperature for 15 minutes to generate the NHS ester.
-
-
Conjugation to Peptide:
-
Dissolve the model peptide in Conjugation Buffer to a final concentration of 1 mg/mL.
-
Add the activated Propargyl-PEG10-NHS ester solution to the peptide solution at a desired molar ratio (e.g., 10-fold molar excess of the PEG linker).
-
Incubate the reaction mixture at room temperature for 2 hours.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes to quench any unreacted NHS ester.
-
-
Sample Preparation for HPLC:
-
The reaction mixture can be directly injected for analysis or purified using a desalting column to remove excess reagents before HPLC analysis.
-
HPLC Validation Protocol (RP-HPLC with CAD)
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C4 column (e.g., Jupiter 300 C4, 5 µm, 4.6 x 150 mm) is often a good starting point for PEGylated proteins.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 20 µL.
-
CAD Settings: Nitrogen gas pressure 35 psi, Evaporation temperature 35 °C.
Data Analysis:
-
Inject the unreacted peptide, this compound, and the final reaction mixture.
-
Identify the peaks corresponding to the unreacted peptide, the conjugated peptide, and any byproducts.
-
Calculate the percentage of conjugation by comparing the peak area of the conjugated peptide to the total area of all peptide-related peaks.
Alternative Validation Methods
While HPLC is a powerful tool, orthogonal techniques are recommended for comprehensive validation.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | Confirms the molecular weight of the conjugate, determines the degree of PEGylation, and can identify the site of conjugation. | High specificity and sensitivity. Provides definitive structural information. | Can be less quantitative without careful calibration. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information of the conjugate and can confirm the formation of the amide bond. | Provides unambiguous structural elucidation. | Requires higher sample concentrations and can be complex for large molecules. |
| SDS-PAGE | Separates molecules based on size through a gel matrix. | Visualizes the increase in molecular weight upon PEGylation. | Simple, widely available, and provides a quick qualitative assessment. | Low resolution, not quantitative, and may not resolve species with small mass differences. |
Visualizing the Workflow and Logic
Caption: Workflow of conjugation and validation.
Caption: Selecting the right analytical method.
References
A Comparative Guide to the NMR Analysis of Propargyl-PEG10-Acid Modified Molecules
For researchers, scientists, and drug development professionals, the precise structural confirmation of molecules modified with Propargyl-PEG10-acid is paramount for ensuring the efficacy, safety, and reproducibility of novel therapeutics and bioconjugates. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive analytical technique for the detailed elucidation of these structures. This guide provides an objective comparison of NMR analysis with alternative methods, supported by experimental data, and includes detailed protocols for implementation.
This compound is a heterobifunctional linker that incorporates a terminal propargyl group for "click" chemistry reactions, a hydrophilic 10-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a terminal carboxylic acid for conjugation to amine-containing molecules. The inherent polydispersity of PEG chains and the potential for multiple modification sites on a target molecule necessitate robust analytical methods to characterize the final product.
Comparison of Key Analytical Techniques
While NMR spectroscopy is a cornerstone for the structural analysis of PEGylated molecules, other techniques such as Mass Spectrometry (MS) and Size-Exclusion Chromatography (SEC) are frequently employed as orthogonal methods. Each technique offers distinct advantages and limitations in the characterization of this compound modified molecules.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Size-Exclusion Chromatography (SEC) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information, including connectivity and quantitation. | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and elemental composition. | Separates molecules based on their hydrodynamic volume in solution. |
| Information Provided | Precise structural confirmation, determination of PEGylation sites, quantification of degree of PEGylation, and impurity profiling. | Accurate molecular weight of the conjugate, determination of the degree of PEGylation, and characterization of polydispersity.[1][2][3][4] | Determination of hydrodynamic size, separation of different PEGylation states (e.g., mono-, di-PEGylated), and quantification of aggregates.[5] |
| Quantitative Capability | Highly quantitative, allowing for the determination of the ratio of different components in a mixture. | Can be quantitative with the use of internal standards, but can be challenging for polydisperse samples. | Quantitative for determining the relative amounts of different species and aggregates. |
| Mass Accuracy | Not applicable for direct mass determination. | High resolution instruments (e.g., Orbitrap, TOF) can achieve mass accuracy in the low ppm range for proteins and peptides. | Does not directly measure mass, but when coupled with multi-angle light scattering (SEC-MALS), it can determine absolute molecular weight with high accuracy. |
| Resolution | Atomic resolution, allowing for the identification of specific modification sites. | Can resolve species with single PEG unit differences, depending on the mass and polydispersity of the molecule. | Can resolve molecules with different degrees of PEGylation (e.g., mono- vs. di-PEGylated), with resolution depending on the PEG size and protein molecular weight. |
| Limitations | Lower sensitivity compared to MS, can be challenging for very large or complex molecules, and spectra can be complex to interpret. | Polydispersity of PEG can lead to broad peaks and complex spectra, making data interpretation difficult. May not provide information on the specific site of PEGylation without fragmentation analysis. | Does not provide structural information beyond size. Co-elution of species with similar hydrodynamic volumes can occur. |
NMR Analysis of this compound
NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the unambiguous structural verification of this compound and its conjugates.
Predicted NMR Spectral Data for this compound
The following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei of this compound. These predictions are based on the analysis of similar structures and standard chemical shift values.
Structure of this compound:
HC(a)≡C(b)-C(c)H₂-O-[CH₂(d)-CH₂(e)]₁₀-CH₂(f)-C(g)OOH
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment (Proton Label) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Alkyne (a) | ~2.4 | Triplet | Coupling to methylene protons (c). |
| Methylene (c) | ~4.1 | Doublet | Adjacent to the alkyne and ether oxygen. |
| PEG Backbone (d, e) | 3.5 - 3.7 | Multiplet | Characteristic broad signal for the repeating ethylene glycol units. |
| Methylene (f) | ~3.7 | Triplet | Adjacent to the carboxylic acid group. |
| Methylene adjacent to (f) | ~2.5 | Triplet | Adjacent to the methylene group next to the carboxylic acid. |
| Carboxylic Acid | 10 - 12 | Broad Singlet | Highly deshielded proton, may not be observed in D₂O. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment (Carbon Label) | Expected Chemical Shift (δ, ppm) | Notes |
| Alkyne (b) | ~80 | |
| Alkyne (a) | ~75 | |
| Methylene (c) | ~58 | Carbon adjacent to the alkyne and ether oxygen. |
| PEG Backbone (d, e) | ~70 | Characteristic signal for the repeating ethylene glycol units. |
| Methylene (f) | ~68 | Carbon adjacent to the carboxylic acid group. |
| Methylene adjacent to (f) | ~35 | |
| Carbonyl (g) | ~175 | Carboxylic acid carbon. |
Experimental Protocols
¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound or a molecule modified with it.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
NMR tube
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube.
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width of approximately -2 to 12 ppm, and a relaxation delay of at least 1 second.
-
-
Data Processing and Analysis:
-
Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign them to the corresponding protons based on their chemical shifts, multiplicities, and integral values.
-
Compare the experimental spectrum with the predicted data to confirm the structure.
-
Mass Spectrometry for Molecular Weight Determination
Objective: To determine the accurate molecular weight of a this compound modified molecule.
Materials:
-
Sample of the modified molecule
-
Appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid)
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM range) in a solvent compatible with electrospray ionization.
-
MS Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge state mass of the molecule.
-
The presence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) will confirm the presence of the PEG chain and allow for the characterization of its polydispersity.
-
Size-Exclusion Chromatography for Purity and Aggregate Analysis
Objective: To assess the purity and determine the presence of aggregates in a sample of a this compound modified protein.
Materials:
-
Sample of the modified protein
-
SEC column appropriate for the molecular weight range of the analyte
-
HPLC system with a UV or refractive index (RI) detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
System Setup: Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Sample Injection: Inject a known amount of the sample onto the column.
-
Data Acquisition: Monitor the elution profile using the UV or RI detector.
-
Data Analysis:
-
The major peak corresponds to the monomeric form of the modified protein.
-
Peaks eluting earlier than the main peak correspond to higher molecular weight species (aggregates).
-
Peaks eluting later may correspond to unconjugated small molecules or fragments.
-
The relative peak areas can be used to quantify the purity and the percentage of aggregates.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the workflows for the analytical techniques described.
Caption: Workflow for NMR Analysis.
Caption: Relationship of Analytical Techniques.
Conclusion
The structural characterization of molecules modified with this compound is a critical undertaking that often necessitates the use of multiple, complementary analytical techniques. ¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural confirmation and identify specific sites of modification. When combined with the high-resolution mass data from mass spectrometry and the size-based separation capabilities of size-exclusion chromatography, researchers can achieve a comprehensive understanding of their modified molecules, ensuring their quality, consistency, and suitability for their intended applications in research and drug development.
References
A Researcher's Guide to Functional Assays for Propargyl-PEG10-Acid Conjugates
For researchers, scientists, and drug development professionals, the precise engineering of complex bioconjugates is paramount to therapeutic success. Propargyl-PEG10-acid has emerged as a versatile heterobifunctional linker, prized for its role in constructing advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[1][2] Its structure features a terminal propargyl group for highly efficient "click chemistry," a carboxylic acid for stable amide bond formation with proteins, and a 10-unit polyethylene glycol (PEG) spacer to enhance solubility and optimize pharmacokinetic properties.[1][3][4]
This guide provides an objective comparison of key functional assays for evaluating bioconjugates synthesized with this compound. We present supporting experimental data, detailed protocols, and comparisons with alternative linker technologies to inform assay selection and conjugate design.
Core Functionality: The Two-Step Conjugation Workflow
The primary utility of this compound lies in its dual reactivity, enabling a controlled, sequential conjugation process. This workflow is fundamental to creating a stable linkage between a biomolecule (e.g., an antibody) and a payload (e.g., a cytotoxic drug).
First, the carboxylic acid group is activated (commonly with NHS esters) to react with primary amines on a protein, forming a stable amide bond. Second, the propargyl group on the linker is joined to an azide-functionalized payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and specific click chemistry reaction that forms a highly stable triazole ring.
References
A Comparative Guide to Propargyl-PEG10-acid and NHS Ester Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the outcome of bioconjugation. The linker's properties dictate the efficiency, specificity, and stability of the resulting conjugate, impacting everything from the efficacy of antibody-drug conjugates (ADCs) to the sensitivity of diagnostic assays. This guide provides an objective, data-driven comparison between two prominent classes of linkers: the versatile Propargyl-PEG10-acid and the widely-used N-hydroxysuccinimide (NHS) ester linkers.
This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl group) for click chemistry and a carboxylic acid for amine conjugation, spaced by a hydrophilic 10-unit polyethylene glycol (PEG) chain.[1][2] In contrast, NHS ester linkers are defined by their amine-reactive NHS ester group, which enables direct and efficient covalent bond formation with primary amines on biomolecules.[3][4] This guide will delve into their respective reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols to assist researchers in selecting the optimal strategy for their specific needs.
Chemical Principles and Reaction Mechanisms
The fundamental difference between these linkers lies in their reaction chemistry, which dictates their specificity and control over the conjugation process.
This compound: This linker facilitates a two-stage conjugation strategy.
-
Amine Coupling: The terminal carboxylic acid is not intrinsically reactive towards amines. It must first be activated, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester.[5] This activated linker then reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.
-
Click Chemistry: The newly introduced propargyl group serves as a handle for a subsequent, highly specific bioorthogonal reaction known as click chemistry. It can react with an azide-functionalized molecule, often through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form an exceptionally stable triazole linkage.
NHS Ester Linkers: These reagents provide a more direct approach to amine modification. The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with deprotonated primary amines (found on lysine side chains and the N-terminus of proteins) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.
Performance Comparison
The choice between these linkers often comes down to a trade-off between simplicity and precision. NHS ester chemistry is a workhorse of bioconjugation due to its simplicity, while the propargyl-based click chemistry approach offers superior control and specificity.
| Feature | This compound (via Click Chemistry) | NHS Ester Linker (Direct Conjugation) |
| Reaction Mechanism | Two-step: Amine acylation followed by bioorthogonal cycloaddition. | One-step: Nucleophilic acyl substitution. |
| Target Residues | Amine for initial attachment; Azide for final conjugation. | Primary amines (Lysine, N-terminus). |
| Specificity | Very High (Bioorthogonal click reaction). | Moderate (Reacts with available primary amines). |
| Reaction pH | Amine reaction: pH 7.2-8.5; Click reaction: Neutral pH. | pH 7.2-8.5. |
| Linkage Stability | High (Stable amide and triazole rings). | High (Stable amide bond). |
| Side Reactions | Minimal for the click chemistry step. | Hydrolysis of the NHS ester is a major competing reaction. |
| Control over DoL | High; can be precisely controlled in the second (click) step. | Moderate; can be challenging to control, often requires optimization. |
| Workflow Complexity | Higher (multi-step process with potential purification in between). | Lower (single conjugation step). |
Table 1: High-Level Comparison of Linker Characteristics.
Quantitative Performance Insights
Controlling the Degree of Labeling (DoL)—the average number of molecules conjugated per protein—is crucial for consistency and efficacy.
| Parameter | This compound Workflow | NHS Ester Linker Workflow |
| Typical Molar Excess | Step 1 (Activation): 10-20 fold excess of Propargyl-PEG-NHS over protein to ensure sufficient activation. Step 2 (Click): Stoichiometric or near-stoichiometric amounts of azide-payload can be used for precise DoL control. | 10- to 50-fold molar excess of NHS ester linker over protein is common. |
| Achievable DoL | The DoL can be precisely tuned. By first saturating amine sites with the propargyl linker and then adding a limited amount of the azide payload, the final DoL is equal to the input molar ratio of the payload to the protein. | DoL is controlled by molar excess, protein concentration, and reaction time, but is highly susceptible to hydrolysis, leading to variability. A 20-fold molar excess on an IgG antibody typically results in a DoL of 4-6. |
| Reaction Efficiency / Yield | Generally high to very high, especially for the click chemistry step which proceeds with high efficiency even at low concentrations. | Variable, from moderate to high. The yield is highly dependent on managing the competition between amine reaction and hydrolysis of the NHS ester. |
| Conjugate Stability | Conjugates formed via click chemistry have shown higher stability over time compared to standard NHS-fluorophore labeling, with less dissociation of the conjugated molecule. | The resulting amide bond is very stable. However, non-covalently attached molecules can be an issue, leading to signal loss or release of payload over time. |
Table 2: Comparison of Quantitative Performance Metrics.
Experimental Protocols
The following protocols provide generalized procedures for protein conjugation using these linkers. Optimization is recommended for specific applications.
Protocol 1: Two-Step Conjugation Using this compound
This protocol involves activating the linker and conjugating it to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5
-
Desalting column
Procedure:
-
Prepare Protein: Dissolve the protein in Reaction Buffer to a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare Linker Stock: Dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Activate Linker: In a separate tube, combine 1 equivalent of this compound with 1.5 equivalents of EDC and 1.5 equivalents of NHS. Incubate at room temperature for 15-30 minutes to generate the active NHS ester.
-
Conjugation: Immediately add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of linker to protein is a typical starting point.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS). The resulting propargyl-functionalized protein is now ready for a subsequent click chemistry reaction.
Protocol 2: Direct Labeling Using an NHS Ester Linker
This protocol describes a direct conjugation to protein amines.
Materials:
-
Protein of interest
-
Amine-reactive NHS ester linker
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein: Dissolve the protein in Reaction Buffer to 2-5 mg/mL. If the protein is in a buffer like Tris, perform a buffer exchange first.
-
Prepare NHS Ester Stock: Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final volume of organic solvent should not exceed 10%.
-
Incubate: React for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove unreacted linker and byproducts using a desalting column.
Conclusion and Recommendations
The choice between this compound and a standard NHS ester linker is dictated by the specific requirements of the application.
Choose this compound and a click chemistry strategy when:
-
High specificity is paramount: The bioorthogonal nature of the click reaction ensures that the payload is attached only at the desired alkyne site.
-
Precise control over the Degree of Labeling (DoL) is required: The two-step process allows for the exact stoichiometry of the payload to be controlled.
-
The payload is sensitive or complex: The mild conditions of copper-free click reactions are highly biocompatible.
-
A modular approach is beneficial: A batch of propargyl-activated protein can be prepared and then conjugated to various azide-payloads as needed.
Choose a direct NHS ester linker when:
-
Simplicity and speed are desired: The one-step reaction is straightforward and well-established.
-
A degree of heterogeneity in the conjugate population is acceptable: While DoL can be optimized, achieving a perfectly homogenous product is challenging.
-
Cost-effectiveness is a key consideration: NHS ester reagents are generally more economical for routine labeling applications.
Ultimately, for applications demanding high precision, reproducibility, and preservation of biological function, such as the development of next-generation ADCs or sensitive imaging probes, the this compound linker coupled with click chemistry is the superior choice. For simpler, more routine labeling where some variability is tolerable, NHS ester chemistry remains a viable and efficient method.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 2055022-18-7 | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
The Strategic Advantage of Propargyl-PEG10-acid in PROTAC Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. At the heart of every PROTAC lies the linker, a component whose chemical properties are critical determinants of the molecule's success. Among the diverse array of available linkers, Propargyl-PEG10-acid has emerged as a particularly advantageous building block. This guide provides an objective comparison of this compound with other linker classes, supported by experimental data and detailed protocols, to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far more than a simple spacer; its length, flexibility, and chemical composition profoundly influence a PROTAC's efficacy by dictating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase. An optimal linker facilitates a productive spatial arrangement of the two proteins, leading to efficient ubiquitination and subsequent degradation of the target protein.
Comparative Analysis of this compound and Alternative Linkers
The choice of linker significantly impacts the overall performance of a PROTAC. This compound, a polyethylene glycol (PEG)-based linker, offers a unique combination of properties that often translate to superior performance compared to other common linker types, such as alkyl chains and rigid linkers.
This compound: This linker is characterized by a ten-unit polyethylene glycol chain, providing a significant degree of hydrophilicity and flexibility. The terminal propargyl group is a key feature, enabling highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][] This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands. The carboxylic acid terminus provides a convenient handle for conjugation to one of the ligands via standard amide bond formation.[1][3][4]
Alkyl Chain Linkers: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.
Rigid Linkers: These linkers often incorporate cyclic structures, such as piperazine or aromatic rings, to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. However, the lack of flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.
The hydrophilic nature of the PEG chain in this compound can enhance the solubility and cell permeability of the resulting PROTAC, which is a common challenge for these large molecules. The extended length of the 10-unit PEG chain can also be advantageous for spanning the distance between the target protein and the E3 ligase, which is often necessary for efficient ternary complex formation.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data from various studies, illustrating the impact of linker length and type on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | TBK1 | VHL | No degradation | - | |
| Alkyl/Ether | 12 - 29 | TBK1 | VHL | Submicromolar | - | |
| Alkyl/Ether | 21 | TBK1 | VHL | 3 | 96 | |
| PEG | 12 | ERα | VHL | Effective | - | |
| PEG | 16 | ERα | VHL | More Potent | - | |
| Flexible (PEG) | - | AR | VHL | Exhibited degradation | - | |
| Rigid (Disubstituted phenyl) | - | AR | VHL | No activity | - |
Key Experimental Protocols
To systematically evaluate and compare the efficacy of different PROTAC linkers, a series of well-defined experimental protocols are essential.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a membrane, block non-specific binding, and probe with primary and secondary antibodies.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTAC compound
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Coat the membrane of the donor plate with the artificial membrane solution.
-
Compound Preparation: Prepare a solution of the PROTAC in PBS.
-
Assay Setup: Add buffer to the acceptor plate wells and the PROTAC solution to the donor plate wells. Assemble the PAMPA plate sandwich.
-
Incubation: Incubate the plate for a specified time (e.g., 5 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the concentration of the compound that has diffused into the acceptor plate.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical comparison of linker properties.
References
The Balancing Act of PEGylation: How PEG Chain Length Dictates Conjugate Stability and Solubility
In the realm of biopharmaceutical development, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and other drug molecules. For researchers, scientists, and drug development professionals, the choice of PEG chain length is a critical decision that profoundly influences the conjugate's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of how varying PEG lengths impact these crucial parameters, supported by experimental data and detailed protocols.
The fundamental principle behind PEGylation is the creation of a hydrophilic shield around the therapeutic molecule. This shield can mask the molecule from the host's immune system, reduce renal clearance, and prevent aggregation. Generally, longer PEG chains amplify these effects by creating a larger hydrodynamic radius. However, this comes at a potential cost of reduced biological activity due to steric hindrance. Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous when preserving the molecule's activity is paramount.[1]
Impact on Conjugate Stability
The stability of a bioconjugate is multifaceted, encompassing its resistance to enzymatic degradation (proteolytic stability) and its ability to maintain its native three-dimensional structure (conformational stability).
Conformational and Thermodynamic Stability:
The effect of PEGylation on a protein's conformational stability is not straightforward and can result in stabilization, destabilization, or have no significant effect.[2][3] The outcome is highly dependent on the specific protein, the site of PEGylation, and the length of the PEG chain.[2] For instance, one study on the Pin WW domain found that shorter PEG oligomers increased the folding rate, while longer ones also reduced the unfolding rate, thereby enhancing overall conformational stability.[4] However, a separate study on alpha-1 antitrypsin (AAT) concluded that PEGylation, regardless of PEG size, did not significantly alter the protein's secondary or tertiary structure or its thermodynamic stability under chemical and heat-induced stress.
Proteolytic Stability:
A key advantage of PEGylation is the enhancement of a conjugate's resistance to proteolytic enzymes. Longer PEG chains provide greater steric hindrance, physically blocking proteases from accessing cleavage sites on the protein surface. A study on AAT demonstrated that conjugation with a 2-armed 40 kDa PEG significantly improved its resistance to proteolysis. This increased stability against enzymatic degradation is a major contributor to the extended in vivo half-life of PEGylated therapeutics.
Thermal Stability and Aggregation:
PEGylation can significantly decrease a protein's propensity to aggregate, especially under thermal stress. The hydrophilic PEG chains can mask hydrophobic regions on the protein surface that might otherwise lead to aggregation. The study on AAT showed that while PEGylation did not prevent irreversible inactivation of the enzyme upon heating, it did substantially reduce heat-induced aggregation.
Impact on Conjugate Solubility
The attachment of hydrophilic PEG chains is a well-established method for improving the solubility of poorly water-soluble molecules. This is particularly beneficial for hydrophobic drugs or proteins that are prone to aggregation at high concentrations.
The length of the PEG chain can be tailored to the hydrophobicity of the molecule it is being conjugated to. More hydrophobic molecules often require longer PEG chains to ensure adequate solubility. The amphiphilic nature of PEG, with its alternating hydrophobic ethylene units and hydrophilic oxygens, allows it to effectively solubilize a wide range of compounds.
Data Presentation
The following tables summarize quantitative data on the impact of PEG length on key bioconjugate properties.
Table 1: Effect of PEG Length on Conjugate Half-Life
| Molecule | PEG Molecular Weight (kDa) | Half-Life | Fold Increase in Half-Life | Reference |
| Interferon-α-2a | 0 (Native) | 1.2 h | - | |
| 20 | 13.3 h | ~11x | ||
| 2 x 20 (diPEGylated) | 25.4 h | ~21x | ||
| 40 | 34.1 h | ~28x | ||
| 60 | 49.3 h | ~41x | ||
| rhG-CSF | 0 (Native) | 1.8 h | - | |
| Conjugated | 7 h | ~3.9x | ||
| mmTRAIL | 0 (Native) | < 10 min | - | |
| 5 | 30 min | ~3x | ||
| 10 | 350-400 min | ~35-40x | ||
| 20 | 350-400 min | ~35-40x |
Table 2: Effect of PEG Length on Hydrodynamic Radius and Biological Activity of mmTRAIL
| Conjugate | Particle Size (nm) | Receptor Binding | Cytotoxicity | Reference |
| mmTRAIL | Not specified | High | High | |
| mmTRAIL-5K | 9.09 ± 2.76 | Similar to native | Similar to native | |
| mmTRAIL-10K | 12.62 ± 4.05 | Similar to native | Similar to native | |
| mmTRAIL-20K | 15.68 ± 4.95 | Reduced 5- to 8-fold | Reduced 3-fold |
Experimental Protocols
1. General Protocol for Amine-Reactive PEGylation
This protocol describes a common method for PEGylating proteins by targeting primary amines on lysine residues using an N-hydroxysuccinimide (NHS) ester-activated PEG.
-
Materials:
-
Protein of interest
-
Amine-reactive PEG (e.g., mPEG-NHS) of desired molecular weight
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
-
-
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the mPEG-NHS in the reaction buffer.
-
Add the mPEG-NHS solution to the protein solution at a desired molar ratio (e.g., 1:1 to 5:1 PEG to protein).
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.
-
Analyze the resulting conjugate using SDS-PAGE and HPLC to determine the degree of PEGylation and purity.
-
2. Proteolytic Stability Assay
-
Materials:
-
PEGylated conjugate and unmodified protein
-
Protease (e.g., trypsin)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE analysis equipment
-
-
Procedure:
-
Incubate the PEGylated conjugate and the unmodified protein with the protease at a specific ratio (e.g., 1:100 w/w protease to protein) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Stop the proteolytic reaction by adding a protease inhibitor or by boiling the sample in SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE to visualize the degradation of the protein over time. The persistence of the protein band for the PEGylated conjugate compared to the unmodified protein indicates increased proteolytic stability.
-
3. Solubility Determination using PEG-Induced Precipitation
This method can be used to estimate the apparent maximum solubility of a protein.
-
Materials:
-
Protein solution of known concentration
-
High-concentration PEG stock solution (e.g., 40% w/v PEG in the desired buffer)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of samples with a fixed protein concentration and varying concentrations of PEG.
-
Mix the protein and PEG solutions thoroughly and allow them to equilibrate.
-
Centrifuge the samples to pellet any precipitated protein.
-
Measure the protein concentration in the supernatant using a spectrophotometer (e.g., at 280 nm).
-
Plot the logarithm of the protein concentration in the supernatant (solubility) against the weight percent of PEG.
-
Extrapolate the linear portion of the curve to 0% PEG to determine the apparent maximum solubility of the protein in the absence of the precipitant.
-
Visualizations
Caption: Logical relationship between PEG chain length and conjugate properties.
Caption: General experimental workflow for PEGylation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to CuAAC and SPAAC for Propargyl-PEG10-acid Conjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that can significantly impact the outcome of their work. Among the most powerful tools in this field are the "click" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methods for the conjugation of Propargyl-PEG10-acid, a versatile linker used in PEGylation, antibody-drug conjugates (ADCs), and proteomics.
Executive Summary
Both CuAAC and SPAAC are highly efficient methods for ligating this compound to azide-functionalized molecules, but they present distinct advantages and disadvantages. CuAAC generally offers faster reaction rates with simple terminal alkynes. However, its reliance on a copper catalyst can be a significant drawback due to potential cytotoxicity and interference with biological systems.[1] In contrast, SPAAC eliminates the need for a toxic catalyst, making it the ideal choice for in vivo and live-cell applications.[2][3] The selection between CuAAC and SPAAC ultimately hinges on the specific experimental context, balancing the need for reaction speed against the requirement for biocompatibility.[1][2]
Data Presentation: CuAAC vs. SPAAC
The following table summarizes key performance indicators for the reaction of a terminal alkyne, such as that in this compound, with an azide partner via CuAAC and a representative cyclooctyne (e.g., DBCO) in SPAAC.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity. | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications. |
| Second-Order Rate Constant (k₂) | Generally faster (1-100 M⁻¹s⁻¹). | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used. |
| Typical Reaction Time | 1 - 24 hours. | 30 minutes - 12 hours. |
| Typical Yield | 70 - 95%. | 80 - 99%. |
| Optimal Temperature | 25 - 60 °C. | 4 - 37 °C. |
| pH Range | 4 - 12. | 4 - 10. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and copper-mediated protein degradation. | Cyclooctynes can be prone to side reactions if highly unstable. |
| Reagent Accessibility | This compound is readily available. | Strained cyclooctynes can be complex and expensive to synthesize. |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol provides a general procedure for the conjugation of this compound to an azide-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO and water)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a reaction vessel, dissolve the this compound and the azide-functionalized molecule in the chosen solvent.
-
Prepare a stock solution of the copper catalyst by mixing CuSO₄·5H₂O and THPTA ligand in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Under an inert atmosphere, add the copper catalyst solution to the reaction mixture, followed by the sodium ascorbate solution. A typical molar ratio is 1 equivalent of alkyne, 1.2 equivalents of azide, 0.1 equivalents of CuSO₄, 0.5 equivalents of THPTA, and 1 equivalent of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
Once the reaction is complete, it can be quenched by adding a copper-chelating agent like EDTA.
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol describes a general method for the copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO).
Materials:
-
This compound
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester to be reacted with an amine-containing molecule to introduce the azide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (if needed to dissolve reagents)
Procedure:
-
Prepare a stock solution of the strained cyclooctyne-functionalized molecule in DMSO.
-
In a reaction vessel, dissolve the this compound in the reaction buffer.
-
Add the strained cyclooctyne stock solution to the this compound solution. A 1.5 to 2-fold molar excess of the cyclooctyne reagent is a good starting point. The final concentration of DMSO should be kept low (ideally <10%) to avoid affecting the stability of biomolecules.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Reaction times can vary depending on the specific reactants and their concentrations.
-
The reaction progress can be monitored by techniques such as SDS-PAGE for proteins (observing a band shift) or LC-MS for small molecules.
-
Once the reaction is deemed complete, the excess, unreacted strained cyclooctyne reagent and any byproducts can be removed by size-exclusion chromatography or dialysis.
Conclusion
The choice between CuAAC and SPAAC for the conjugation of this compound is a critical decision that should be guided by the specific requirements of the application. For applications where high reaction rates are paramount and the presence of copper is not a concern, such as in materials science or ex vivo modifications, CuAAC is an excellent choice. However, for in vivo applications, live-cell imaging, and the modification of sensitive biological systems where copper toxicity is a major concern, the biocompatible and catalyst-free nature of SPAAC makes it the superior method. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal click chemistry strategy for their experimental needs.
References
A Comparative Guide to Purity Assessment of Propargyl-PEG10-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on the quality and purity of heterobifunctional linkers such as Propargyl-PEG10-acid. Ensuring the precise structure and high purity of these linkers is paramount for the efficacy, safety, and reproducibility of the final therapeutic agent. This guide provides an objective comparison of analytical methodologies for the purity assessment of this compound and its conjugates, supported by experimental considerations and data presentation.
Introduction to this compound
This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl) group and a carboxylic acid, connected by a discrete polyethylene glycol (PEG) chain of ten ethylene oxide units. The propargyl group facilitates covalent linkage to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1] The terminal carboxylic acid allows for straightforward conjugation to primary amines through amide bond formation. The PEG spacer enhances aqueous solubility, improves pharmacokinetics, and provides a flexible bridge between the conjugated moieties.
Comparison of Analytical Methods for Purity Assessment
The purity assessment of this compound conjugates presents a unique challenge due to the lack of a strong ultraviolet (UV) chromophore in the PEG backbone.[2] Consequently, traditional HPLC-UV detection can be insufficient for accurate quantification and impurity profiling. This section compares the most relevant analytical techniques for this purpose.
| Analytical Method | Principle | Strengths | Weaknesses | Typical Purity Range Reported |
| HPLC with Charged Aerosol Detection (CAD) | Nebulizes eluent, dries the resulting aerosol, and charges the analyte particles. The charge is measured by an electrometer. | Universal detection for non-volatile and semi-volatile analytes.[3] High sensitivity, wide dynamic range, and more uniform response across different analytes compared to ELSD.[3][4] | Requires volatile mobile phases. Response can be non-linear with gradient elution. | >95% |
| HPLC with Evaporative Light Scattering Detection (ELSD) | Nebulizes eluent and evaporates the solvent. Analyte particles scatter a light beam, and the scattered light is detected. | Universal detection for non-volatile compounds. Compatible with gradient elution. | Lower sensitivity and narrower dynamic range compared to CAD. Response is dependent on analyte particle size and refractive index, leading to less uniform response. | >95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates analytes by chromatography and detects them based on their mass-to-charge ratio. | Provides molecular weight confirmation of the main component and impurities. High sensitivity and specificity. Can be used for structural elucidation of impurities. | More complex instrumentation and data analysis. Ionization efficiency can vary between compounds. | >98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Gold standard for structural confirmation and identification. Can be used to determine the degree of functionalization and identify impurities without the need for reference standards. | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. Not ideal for quantifying trace impurities. | Qualitative assessment of structure and major components |
Common Impurities in this compound Conjugates
Impurities can arise from the starting materials, side reactions during synthesis, or degradation. A thorough purity assessment should consider the following potential impurities:
-
Incomplete functionalization: Residual starting materials such as HO-PEG10-acid or Propargyl-PEG10-OH.
-
Byproducts from propargylation: Impurities from the propargyl source, such as propargyl bromide, or side reactions involving the triple bond.
-
PEG-related impurities: PEGs with different chain lengths (e.g., PEG9, PEG11), and degradation products of the PEG chain such as formaldehyde, acetaldehyde, and formic acid.
-
Impurities from the acid functionalization: Unreacted reagents from the introduction of the carboxylic acid group.
-
Hydrolysis products: Hydrolysis of ester linkages if present in the conjugate.
Experimental Protocols
HPLC with Charged Aerosol Detection (CAD)
This method is highly recommended for the quantitative purity assessment of this compound and its conjugates due to its high sensitivity and uniform response for non-chromophoric compounds.
-
Instrumentation: HPLC system coupled to a Charged Aerosol Detector.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35 °C
-
Evaporation Temperature: 50 °C
-
Gas: Nitrogen at a pressure of 35 psi.
-
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 10-100 µg/mL using the mobile phase as the diluent.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular identity of the main product and identifying unknown impurities.
-
Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Similar to the HPLC-CAD method.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-2000.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 100 V.
-
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.
-
Data Analysis: The molecular weight of the main peak is confirmed from the mass spectrum. Impurities are identified by their mass-to-charge ratios and fragmentation patterns.
¹H NMR Spectroscopy
NMR is essential for the unambiguous structural confirmation of the this compound conjugate.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Confirm the presence of characteristic peaks for the propargyl group (alkyne proton and adjacent methylene protons), the PEG backbone (repeating ethylene oxide units), and the protons adjacent to the carboxylic acid group. The ratio of the integrals of these peaks can be used to confirm the structure and assess the purity from major impurities.
Visualizing Workflows and Structures
To aid in the understanding of the experimental processes and molecular relationships, the following diagrams are provided.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS - AnalyteGuru [thermofisher.com]
- 4. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling Propargyl-PEG10-acid
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This document provides essential safety and logistical information for handling Propargyl-PEG10-acid. It is intended for researchers, scientists, and drug development professionals. This guide is a supplement to, and not a substitute for, your institution's established safety protocols and the official Safety Data Sheet (SDS) for the specific product in use.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a propargyl PEG linker with a terminal carboxylic acid. While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds, such as Propargyl-PEG7-acid and propargyl bromide, indicate potential hazards. The propargyl group can be reactive, and PEGylated compounds may have varying toxicological properties. Therefore, caution is advised.
Assumed GHS Hazard Statements (based on related compounds):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Recommended Personal Protective Equipment (PPE):
A risk assessment should be conducted for each specific use to determine the necessary level of PPE. The following table summarizes recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety goggles with side-shields or a face shield worn over safety glasses. | Protects against chemical splashes and flying particles. |
| Skin Protection | Chemical-resistant lab coat or apron. | Prevents skin contact with the chemical. |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling of larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | Protects hands from direct contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required. If aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust or vapors. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
2.1. Preparation and Weighing:
-
Work Area Preparation: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood, to minimize exposure.
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Material Equilibration: Allow the container of this compound, which is typically stored at -20°C, to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust.
2.2. Dissolution:
-
Solvent Selection: this compound is soluble in water, DMSO, DCM, and DMF. Choose a solvent appropriate for your experimental needs.
-
Dissolving: Add the solvent to the solid compound slowly and mix gently to dissolve. If using a volatile solvent, perform this step in a chemical fume hood.
2.3. Reaction Setup and Execution:
-
Inert Atmosphere: The propargyl group can be sensitive. For reactions requiring anhydrous or oxygen-free conditions, use standard techniques for handling air-sensitive reagents.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up: Quench the reaction and perform extractions in a chemical fume hood.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory safety and environmental protection.
3.1. Waste Segregation:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated hazardous aqueous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.
-
Solid Waste: Dispose of unused or expired solid this compound in its original container or a sealed, labeled bag within a solid hazardous waste container.
-
Contaminated Labware: Disposable items (e.g., pipette tips, gloves, weighing paper) that have come into contact with the chemical should be placed in a designated solid hazardous waste container.
-
Organic Solvent Waste: Solutions of this compound in organic solvents should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.
3.2. Decontamination:
-
Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected as hazardous waste.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbent material and place it in the solid hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
3.3. Final Disposal:
-
All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain.
Experimental Protocols and Data
General Information about this compound:
| Property | Value | Source |
| Molecular Formula | C24H44O12 | |
| Molecular Weight | 524.6 | |
| CAS Number | 2055022-18-7 | |
| Purity | Typically ≥98% | |
| Storage Condition | -20°C | |
| Solubility | Water, DMSO, DCM, DMF |
Key Experimental Considerations:
-
The terminal carboxylic acid can be coupled with primary amines using activators like EDC or HATU to form stable amide bonds.
-
The propargyl group can react with azide-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("Click Chemistry") to form a stable triazole linkage.
Visual Guides
Caption: Workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
